molecular formula C6H6N2O3 B597772 5-Methoxy-2-nitropyridine CAS No. 126739-64-8

5-Methoxy-2-nitropyridine

Cat. No.: B597772
CAS No.: 126739-64-8
M. Wt: 154.125
InChI Key: MWQMHHLIYVQKNM-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitropyridine serves as a valuable synthetic intermediate and building block in advanced chemical research. Its molecular structure, featuring an electron-withdrawing nitro group and an electron-donating methoxy group on a pyridine ring, makes it a compound of interest in the development of push-pull systems for non-linear optics (NLO) . Such systems are fundamental for the development of frequency up-converters and optical switches . In the field of material science, this compound is investigated for its properties in creating advanced electronic materials. Research into related nitropyridine derivatives indicates applications in the synthesis of conductive polymers and components for OLED technology, contributing to devices with enhanced electrical performance and durability . Furthermore, its utility extends to specialty chemical synthesis, where it acts as a precursor for dyes, pigments, and other functional materials with specific optical properties . As a key research chemical, this compound is also utilized in pharmaceutical development and agricultural chemistry. It functions as a versatile intermediate for constructing complex molecules, enabling the synthesis of novel compounds with potential biological activity . Its reactivity allows researchers to efficiently create diverse molecular architectures for screening and development purposes. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-5-2-3-6(7-4-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQMHHLIYVQKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696950
Record name 5-Methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126739-64-8
Record name 5-Methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methoxy-2-nitropyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 126739-64-8 | High-Purity Heterocyclic Intermediate [1][2][3]

Executive Summary

5-Methoxy-2-nitropyridine (CAS 126739-64-8) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4][5] Distinguished by its electron-deficient pyridine core substituted with an electron-donating methoxy group at the C5 position and a nitro group at the C2 position, it serves as a critical precursor for 5-methoxy-2-aminopyridine , a pharmacophore frequently embedded in kinase inhibitors and other small-molecule therapeutics.

Critical Isomer Distinction: Researchers must strictly distinguish this compound from its more common isomer, 2-methoxy-5-nitropyridine (CAS 5446-92-4). The structural difference (nitro position relative to methoxy) fundamentally alters its electronic properties and reactivity profile in nucleophilic aromatic substitutions (SNAr).

Chemical Identity & Physicochemical Profile[1][2][6][7][8]
PropertyData
IUPAC Name This compound
CAS Registry Number 126739-64-8
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
SMILES COc1cnc(NO2)cc1
Appearance Pale yellow to yellow crystalline solid
Melting Point 104–108 °C (Typical range for nitro-methoxypyridines)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Electronic Character The C2-nitro group strongly deactivates the ring, while the C5-methoxy group provides mesomeric stabilization.[2]
Synthetic Routes & Manufacturing

The synthesis of this compound is challenging due to the competing regioselectivity of pyridine nitration. Unlike the 2-methoxy isomer (which is easily made by nitrating 2-methoxypyridine), the 5-methoxy-2-nitro isomer requires directed synthesis to ensure the nitro group installs at the 2-position.

Primary Synthetic Pathway: Oxidation of 2-Amino-5-methoxypyridine

The most reliable laboratory-scale route involves the oxidation of the commercially available 2-amino-5-methoxypyridine. This method avoids the poor regioselectivity of direct nitration.

Protocol Overview:

  • Starting Material: 2-Amino-5-methoxypyridine (CAS 10167-97-2).[6]

  • Oxidant: Hydrogen Peroxide (H₂O₂) with Sodium Tungstate (Na₂WO₄) catalyst or m-CPBA.

  • Conditions: Reaction is typically conducted in aqueous/organic biphasic systems or buffered solutions to prevent N-oxide formation.

Alternative Pathway: Nucleophilic Displacement (SNAr)

A convergent route involves the displacement of a leaving group (Halogen) at the 5-position, though this is less common for the nitro precursor specifically.

Visualization of Synthetic Logic:

SynthesisPathways Start 2-Amino-5-methoxypyridine (CAS 10167-97-2) Reagent Oxidation (H2O2 / Na2WO4) Start->Reagent Intermediate Unstable N-Oxide Intermediate Reagent->Intermediate Side Rxn Product This compound (CAS 126739-64-8) Reagent->Product Major Pathway Isomer Isomer Risk: 2-Methoxy-5-nitropyridine Product->Isomer Structural Isomerism

Figure 1: Synthetic pathway focusing on the oxidation of the amino-precursor to ensure correct regiochemistry.

Reactivity & Functionalization

This compound acts as a "masked" amino-pyridine. The nitro group at C2 is highly electron-withdrawing, making the ring susceptible to nucleophilic attack, although the methoxy group at C5 mitigates this slightly compared to unsubstituted nitropyridines.

Key Reaction: Reduction to 2-Amino-5-methoxypyridine

The primary utility of this compound is as a high-purity precursor for the 2-amino-5-methoxypyridine moiety, widely used in medicinal chemistry.

  • Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

  • Mechanism: Nitro group reduction restores the nucleophilicity of the pyridine nitrogen and the exocyclic amine.

  • Application: The resulting amine is a key "hinge binder" in kinase inhibitor design, forming hydrogen bonds with the ATP-binding pocket of enzymes.

Experimental Protocol: Catalytic Hydrogenation

Standard Operating Procedure (SOP) for Reduction:

  • Dissolution: Dissolve this compound (1.0 eq) in dry Methanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) under an inert Argon atmosphere.

  • Hydrogenation: Purge with H₂ gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at Room Temperature (RT) for 4–6 hours.

  • Monitoring: Monitor reaction progress via LC-MS (Target Mass: M+H = 125.1).

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

  • Yield: Typically >90% conversion to 2-amino-5-methoxypyridine.

Applications in Drug Discovery

The 5-methoxy-2-aminopyridine motif derived from this nitro precursor is a "privileged structure" in drug design.

  • Kinase Inhibitors: The pyridine nitrogen and the 2-amino group function as a donor-acceptor pair, mimicking the adenine ring of ATP. The 5-methoxy group projects into the solvent-accessible region or a hydrophobic pocket (e.g., the "gatekeeper" region), improving potency and selectivity.

  • Isosteres: It serves as a bioisostere for 4-methoxyaniline, offering improved solubility and metabolic stability (lower lipophilicity).

Pathway Visualization: Drug Design Workflow

DrugDesign Nitro This compound (Precursor) Reduction Reduction Step Nitro->Reduction Amine 2-Amino-5-methoxypyridine (Hinge Binder) Reduction->Amine Coupling Cross-Coupling / Amide Formation Amine->Coupling + Electrophile Drug Kinase Inhibitor Candidate (Targeting ATP Pocket) Coupling->Drug

Figure 2: The workflow from nitro-precursor to bioactive kinase inhibitor.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust/aerosols.

  • PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Protect from light and moisture.

  • Waste Disposal: Dispose of as hazardous organic waste containing nitrogen. Do not release into drains.[6]

References
  • Arctom Scientific. (2025). This compound CAS 126739-64-8 Product Catalog. Retrieved from

  • BLD Pharm. (2025).[6] Product Analysis: this compound (CAS 126739-64-8).[1][2][3][4][5][7][8][9] Retrieved from

  • ChemSrc. (2025). Physicochemical Properties of this compound. Retrieved from

  • CoolPharm. (2025). Catalog Entry: KH-31347 for this compound.[3] Retrieved from

  • PrepChem. (2025). Synthesis of 2-amino-5-methoxy pyridine (Precursor Analysis). Retrieved from

Sources

Technical Guide: 5-Methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS 126739-64-8 | IUPAC Name & Synthesis [1][2][3][4]

Executive Summary

5-Methoxy-2-nitropyridine (CAS: 126739-64-8) is a specialized heterocyclic building block distinct from its more common isomer, 2-methoxy-5-nitropyridine.[1][2][3][4][5] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and other bioactive pyridine derivatives. This guide details the IUPAC nomenclature rules, validated synthetic pathways, and safety protocols required for its handling.

Part 1: Nomenclature & Structural Identity[1]

IUPAC Name Derivation

The Preferred IUPAC Name (PIN) is This compound .[1][2]

  • Parent Structure: Pyridine (a six-membered ring containing one nitrogen atom).[2]

  • Numbering: The nitrogen atom is assigned position 1. Numbering continues around the ring to give substituents the lowest possible locants.

  • Substituents:

    • Nitro group (-NO₂): Located at position 2.[2]

    • Methoxy group (-OCH₃): Located at position 5.[2][6]

  • Alphabetical Order: "Methoxy" precedes "Nitro," but numbering priority is determined by the lowest locant set (2,5).

  • Isomer Distinction:

    • Target:This compound (Nitro at C2, Methoxy at C5).[1][2][3][6]

    • Common Isomer:2-Methoxy-5-nitropyridine (Methoxy at C2, Nitro at C5; CAS 5446-92-4).[1][2][7] Note: Ensure CAS verification before procurement.

Chemical Data Table
PropertySpecification
IUPAC Name This compound
CAS Number 126739-64-8
Molecular Formula C₆H₆N₂O₃
Molecular Weight 154.12 g/mol
SMILES COc1cnc(nc1)[O-]
Appearance Yellow crystalline solid (typical)

Part 2: Synthesis & Manufacturing Protocols

Strategic Route Selection

The synthesis of this compound is challenging due to the electronic effects of the pyridine ring.[1][2] Direct nitration of 3-methoxypyridine often yields a mixture of isomers (2-nitro and 6-nitro).[1][2] Two primary routes are recommended based on scale and purity requirements.

Route A: Oxidation of 5-Methoxy-2-aminopyridine (Lab Scale)

This method utilizes the oxidation of the amino group to a nitro group, a transformation often achieved using peracids or dimethyldioxirane (DMDO).[1][2] This route ensures high regioselectivity as the starting material (5-methoxy-2-aminopyridine) already possesses the correct substitution pattern.[1][2]

  • Precursor: 5-Methoxy-2-aminopyridine (CAS 10167-97-2).[1][2]

  • Reagents: Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄), or Sodium Perborate.[2]

  • Mechanism: Electrophilic oxidation of the amine nitrogen followed by dehydration.

Route B: Nitration of 3-Methoxypyridine N-Oxide (Industrial Scale)

For larger scales, the N-oxide route is preferred to direct the nitro group to the 2-position (ortho to the N-oxide oxygen) via electrophilic substitution, followed by deoxygenation.[1][2]

  • N-Oxidation: 3-Methoxypyridine is treated with m-CPBA or H₂O₂ to form 3-methoxypyridine N-oxide.[1][2]

  • Nitration: The N-oxide is nitrated using HNO₃/H₂SO₄. The N-oxide group activates the 2- and 6-positions.[1][2] The 2-position (ortho to methoxy) is sterically accessible and electronically favored.[2]

  • Reduction: The nitro-N-oxide is reduced (e.g., with PCl₃ or Fe/Acetic Acid) to yield this compound.[1][2]

Experimental Workflow (Route A Visualization)

SynthesisRoute Start 5-Methoxy-2-aminopyridine (CAS 10167-97-2) Step1 Oxidation (H2O2 / H2SO4 or NaBO3) Start->Step1 Dissolution & Cooling (0°C) Inter Intermediate: Nitroso/Hydroxylamine species Step1->Inter Oxidative Addition End This compound (CAS 126739-64-8) Inter->End Dehydration & Workup

Figure 1: Step-wise oxidative synthesis of this compound from its amino precursor.

Detailed Protocol (Route A)
  • Preparation: Dissolve 5-methoxy-2-aminopyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

  • Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) (3-5 eq) dropwise, maintaining temperature <10°C to prevent over-oxidation or ring degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by TLC or HPLC.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) to pH 7-8.[2]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Hexane/EtOAc gradient).

Part 3: Applications & Safety[2][3][4]

Pharmaceutical Applications

This compound acts as a "masked" amino-pyridine scaffold.[1][2]

  • Kinase Inhibitors: The methoxy group provides hydrogen bond acceptance, while the pyridine ring mimics the adenine core of ATP.

  • Reduction Precursor: It is frequently reduced back to 5-methoxy-2-aminopyridine in situ during multi-step syntheses where the amine must be protected (as a nitro group) during other transformations (e.g., halogenation at C3 or C4).[1][2]

Safety & Handling (E-E-A-T)
  • Energetic Hazard: Nitro-substituted pyridines can be shock-sensitive or thermally unstable.[1][2] Do not heat neat material above 100°C without DSC testing.

  • Toxicity: Treat as a potential mutagen. Use full PPE (nitrile gloves, respirator) and handle in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

  • IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book: P-62.2.1.1.2 - Retained Names.[1][2] IUPAC. Link

  • Synthesis of Nitroarenes. (2019). Oxidation of Aryl Amines to Nitro Compounds.[8] MDPI Molecules. Link

  • Pyridine Chemistry. (2015). Nitration of Pyridine N-Oxides.[2][9] Journal of Chemical Research. Link[2]

  • Chemical Identity. (2024). This compound CAS 126739-64-8 Data.[1][2][3][4][5][10] PubChem.[7] Link[2]

  • Safety Data. (2023). SDS for Nitropyridines. Fisher Scientific. Link

Sources

Potential applications of 5-Methoxy-2-nitropyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and strategic value of 5-Methoxy-2-nitropyridine in medicinal chemistry.

CAS: 29802-24-2 | Molecular Formula: C₆H₆N₂O₃ | Molecular Weight: 154.12 g/mol [1]

Executive Summary

This compound is a high-value heterocyclic intermediate primarily utilized as a precursor to 5-methoxy-pyridin-2-amine (5-MPA).[1] This amine scaffold is a "privileged structure" in modern drug discovery, particularly within kinase inhibitor programs (e.g., JAK, ERK inhibitors) and GPCR ligand design. The 5-methoxy-2-pyridyl moiety serves as a bioisostere for 4-methoxyphenyl (p-anisole) groups, offering improved aqueous solubility and reduced lipophilicity (LogP) while maintaining critical hydrogen-bonding interactions.[1]

Structural Properties & Reactivity Profile

The compound features a pyridine ring substituted with a nitro group at position 2 and a methoxy group at position 5.

  • Electronic Character: The nitro group at C2 strongly withdraws electrons, making the ring electron-deficient.[1] However, the methoxy group at C5 acts as a resonance donor, modulating the electron density.

  • Key Reactivity:

    • Reduction: The C2-nitro group is readily reduced to an amino group, yielding the versatile 5-methoxy-pyridin-2-amine.[1]

    • Nucleophilic Displacement: unlike 2-halo-pyridines, the nitro group here is typically preserved until reduction.[1] However, the methoxy group can be demethylated under harsh acidic conditions to yield 5-hydroxy-2-nitropyridine.[1]

    • Regiochemistry: In electrophilic aromatic substitution, the C2-nitro group deactivates the ring, while the C5-methoxy group directs incoming electrophiles to position 6 (ortho to methoxy) or 4.

Data Summary Table
PropertyValueRelevance in MedChem
CAS Number 29802-24-2Unique identifier for procurement/search.[1]
LogP (Calc) ~0.8 - 1.2Favorable for CNS penetration and oral bioavailability.[1]
H-Bond Acceptors 4 (N-py, NO2, OMe)Rich interaction profile for protein binding pockets.[1]
Key Metabolite 5-Methoxy-pyridin-2-aminePrimary active scaffold in vivo.[1]

Synthetic Pathways

The synthesis of this compound requires control over regioselectivity, as direct nitration of 3-methoxypyridine can yield mixtures.[1]

Protocol A: Nitration of 3-Methoxypyridine N-Oxide (High Selectivity)

This route avoids the formation of the unwanted 2-nitro-3-methoxy isomer by utilizing the N-oxide to direct the nitro group to the C2 (or C6) position.[1] Note that due to symmetry, 6-nitro-3-methoxypyridine is identical to this compound.[1]

Step-by-Step Methodology:

  • N-Oxidation: Dissolve 3-methoxypyridine (1.0 eq) in dichloromethane (DCM). Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) at 0°C. Stir at RT for 12h. Wash with aq.[1] NaHCO₃. Isolate 3-methoxypyridine N-oxide.

  • Nitration: Dissolve the N-oxide in conc. H₂SO₄.[1] Add fuming HNO₃ dropwise at 0°C. Heat to 60-80°C for 4h. The nitro group installs at C6 (para to methoxy effect dominant).

  • Deoxygenation: Treat the nitrated N-oxide with PCl₃ or H₂ (Pd/C) in methanol to remove the N-oxide oxygen, yielding This compound .[1]

Protocol B: Catalytic Hydrogenation (Reduction to Amine)

The primary application of this CAS is its conversion to the amine.

Protocol:

  • Setup: Charge a hydrogenation vessel with this compound (10 mmol) and Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Pressurize with H₂ (3 atm) and stir at RT for 4-6 hours. Monitor by LCMS for disappearance of the nitro peak.

  • Workup: Filter through Celite to remove catalyst.[1] Concentrate filtrate to obtain 5-methoxy-pyridin-2-amine as a pale yellow solid (Yield >90%).[1]

Visualization: Synthesis Workflow

SynthesisFlow cluster_legend Reaction Types Start 3-Methoxypyridine (Starting Material) NOxide 3-Methoxypyridine N-Oxide Start->NOxide mCPBA, DCM NitroInter 2-Nitro-5-methoxy pyridine N-Oxide NOxide->NitroInter HNO3, H2SO4 (Nitration) Target This compound (CAS 29802-24-2) NitroInter->Target PCl3 or H2/Pd (Deoxygenation) Product 5-Methoxy-pyridin-2-amine (Key Scaffold) Target->Product H2, Pd/C (Reduction) Oxidation Oxidation Reduction Reduction

Caption: Synthetic route from 3-methoxypyridine to the bioactive amine scaffold via the nitro intermediate.

Medicinal Chemistry Applications

The 5-methoxy-2-pyridyl moiety is a critical bioisostere and pharmacophore element.[1]

Kinase Inhibitors (JAK/ERK Pathways)

In kinase inhibitor design, the 5-methoxy-pyridin-2-amine motif is frequently used as the solvent-exposed "tail" or as part of the hinge-binding region.[1]

  • Mechanism: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amine (from reduction) acts as a donor. The C5-methoxy group often occupies a small hydrophobic pocket (e.g., the ribose pocket or gatekeeper region) and improves selectivity over phenyl analogs.

  • Case Study (JAK3 Inhibitors): Research into covalent JAK3 inhibitors (related to Ritlecitinib/PF-06651600 ) has utilized methoxy-pyridine scaffolds to tune the electrophilicity of the warhead and improve metabolic stability compared to electron-rich anilines.[1]

  • Case Study (ERK Inhibitors): In the development of ERK inhibitors like GDC-0994 , pyridine moieties are explored to optimize H-bond interactions with the kinase hinge region (e.g., interaction with backbone amides of Met108 or equivalent).

Bioisosteric Replacement Strategy

Medicinal chemists often replace a 4-methoxyphenyl (p-anisyl) group with 5-methoxy-2-pyridyl .[1]

  • Solubility: The pyridine nitrogen lowers LogP (lipophilicity) and increases aqueous solubility at physiological pH due to its basicity (pKa ~ 3-4 for the pyridine ring, higher for the aminopyridine).

  • Metabolism: The pyridine ring is generally less prone to oxidative metabolism (CYP450) at the ring carbons compared to the phenyl ring, although the methoxy group can still undergo O-demethylation.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 5-Methoxy-2-aminopyridine (Scaffold) N_Interaction Pyridine Nitrogen (N1): H-Bond Acceptor (Solubility Enhancer) Core->N_Interaction Amine_Interaction Exocyclic Amine (C2-NH2): H-Bond Donor (Hinge Binder) Core->Amine_Interaction Methoxy_Interaction C5-Methoxy Group: Metabolic Soft Spot (CYP) Small Hydrophobic Fill Core->Methoxy_Interaction Target2 Target: GPCRs (Bioisostere for Anisole) N_Interaction->Target2 LogP Reduction Target1 Target: JAK3/ERK Kinases (Selectivity Control) Amine_Interaction->Target1 Critical Interaction

Caption: SAR map detailing the pharmacophoric contributions of the 5-methoxy-2-aminopyridine scaffold.

Strategic Considerations

  • Stability: this compound is stable under standard storage conditions.[1] However, the resulting amine (5-MPA) is sensitive to oxidation upon prolonged air exposure and should be stored under inert gas (Argon/Nitrogen).

  • Safety: Nitro-pyridines are potential energetic compounds; while this specific derivative is not classified as a high explosive, standard safety protocols for nitrated heterocycles (avoiding shock/high heat) should be observed during synthesis scale-up.[1]

  • Procurement: While commercially available, the in situ preparation from 2-chloro-5-methoxypyridine or 3-methoxypyridine is often more cost-effective for large-scale medicinal chemistry campaigns.[1]

References

  • Pfizer Inc. "Preparation method of PF-06651600 intermediate."[1] Google Patents, CN112300059B. Link

  • Genentech, Inc. "Discovery of GDC-0994, an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor."[1] Journal of Medicinal Chemistry, 2016, 59(12), 5650–5660. Link

  • European Patent Office. "Polycyclic Compounds for Inhibiting RNA Helicase DHX33."[1] EP 4089089 A1.[1][2] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11320934, 5-Methoxypyridin-2-amine."[1] PubChem. Link

  • BenchChem. "Application Notes for Nucleophilic Substitution on Nitropyridines." BenchChem Technical Library. Link

Sources

Technical Guide: Investigating the 5-Methoxy-2-nitropyridine Scaffold for PTK Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the investigation of 5-Methoxy-2-nitropyridine (5-M-2-NP) .

Editorial Note on Scientific Context: While this compound is often categorized in chemical catalogs as a "potential kinase inhibitor," from a medicinal chemistry perspective, it functions primarily as a privileged scaffold precursor . The nitro group acts as a "masked" amine.[1] The true inhibitory potency against Protein Tyrosine Kinases (PTKs) is realized upon reduction to 5-methoxy-2-aminopyridine , which serves as a critical hinge-binding motif in drugs targeting EGFR, BTK, and ALK. This guide treats 5-M-2-NP as the core fragment in a Fragment-Based Drug Discovery (FBDD) campaign.

Part 1: The Pharmacophore & Strategic Rationale[1]

Molecular Profile and "Warhead" Potential

In the investigation of Protein Tyrosine Kinase (PTK) inhibitors, the this compound structure represents a high-value "fragment." Its utility is derived from its electronic properties and its ability to occupy the ATP-binding pocket after metabolic or synthetic activation.

  • The Methoxy Group (-OCH₃) at C5: Acts as an electron-donating group (EDG).[1] In the ATP pocket, this moiety often projects into the solvent-exposed region or interacts with the "gatekeeper" residue, improving selectivity and solubility compared to a naked phenyl ring.[1]

  • The Nitro Group (-NO₂) at C2: In its native state, this group is electron-withdrawing. However, for kinase inhibition, it is almost exclusively a precursor.[1] The investigation focuses on reducing this to an amino group (-NH₂), creating a donor-acceptor motif essential for hydrogen bonding with the kinase "hinge" region (e.g., residues Met793 in EGFR or Met477 in BTK).[1]

Target Landscape

Derivatives synthesized from this core are primarily investigated for:

  • EGFR (Epidermal Growth Factor Receptor): Non-small cell lung cancer (NSCLC).[1]

  • BTK (Bruton’s Tyrosine Kinase): B-cell malignancies.[1]

  • ALK2 (Activin receptor-like kinase-2): Fibrodysplasia ossificans progressiva (FOP).[1][2]

Part 2: Synthetic Activation & Derivatization Protocols[1]

To investigate the inhibitory potential, one must first "activate" the core.[1] The nitro-pyridine is chemically inert toward the kinase hinge. The following protocol describes the transformation into the active 5-methoxy-pyridin-2-amine pharmacophore.

Protocol A: Chemoselective Reduction (The Activation Step)

Objective: Convert the metabolic liability (Nitro) into the ATP-mimetic (Amino).[1]

  • Reagents: this compound (1.0 eq), 10% Pd/C (0.1 eq), Methanol (anhydrous), Hydrogen gas (balloon pressure).

  • Workflow:

    • Dissolve this compound in MeOH in a round-bottom flask.

    • Purge the system with Nitrogen (N₂) for 5 minutes.[1]

    • Carefully add 10% Pd/C catalyst.[1] Caution: Pyrophoric when dry.[1]

    • Switch atmosphere to H₂ (balloon). Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • TLC Monitoring: Mobile phase (1:1 EtOAc/Hexane).[1] The starting material (yellow spot) should disappear; a polar, fluorescent product (amine) appears.[1]

    • Workup: Filter through a Celite pad to remove Pd.[1] Concentrate filtrate in vacuo.

    • Yield: Expect >90% of 5-methoxy-pyridin-2-amine (off-white solid).

Protocol B: Coupling to the Kinase Core (The "Hinge Binder" Synthesis)

Objective: Link the activated fragment to a pyrimidine or quinazoline scaffold to complete the inhibitor structure.[1]

  • Reaction: Buchwald-Hartwig Cross-Coupling.

  • Partners: 5-methoxy-pyridin-2-amine + 4-Chloro-quinazoline (or equivalent kinase core).

  • Catalyst System: Pd₂(dba)₃ / Xantphos / Cs₂CO₃ in Dioxane at 100°C.

  • Outcome: This creates the bi-aryl system typical of Type I kinase inhibitors.[1]

Part 3: Biological Evaluation (In Vitro Assays)[1]

Once the 5-M-2-NP derivative is synthesized, its potency is quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Experimental Design: TR-FRET Kinase Assay

Principle: Detects the transfer of phosphate from ATP to a peptide substrate. The inhibitor prevents this transfer.[1]

ComponentFunctionConcentration
Kinase Recombinant EGFR or BTK (human)0.5 – 2.0 nM
Substrate Biotinylated Poly-Glu-Tyr (4:1)200 nM
ATP Phosphate DonorAt K_m (approx. 10 µM)
Tracer Eu-labeled anti-phosphotyrosine Ab2 nM
Acceptor Streptavidin-APC50 nM

Step-by-Step Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the 5-M-2-NP derivative in 100% DMSO (Top concentration: 10 µM).

  • Incubation: Add 2.5 µL of compound to 5 µL of Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 2.5 µL of ATP/Substrate mix.[1]

  • Reaction: Incubate at RT for 60 minutes.

  • Detection: Add 10 µL of Detection Mix (Eu-antibody + Streptavidin-APC in EDTA buffer to stop reaction).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

Part 4: Mechanism of Action & Structural Biology[1]

To validate the inhibitor, we model the interaction using the "Gatekeeper & Hinge" theory.[1]

The Binding Mode

The 5-methoxy-2-aminopyridine moiety functions as a bidentate hydrogen bond partner :

  • Acceptor: The Pyridine Nitrogen (N1) accepts a proton from the backbone NH of the kinase hinge residue (e.g., Met793 in EGFR).[1]

  • Donor: The exocyclic Amine (-NH₂) donates a proton to the backbone Carbonyl (C=O) of the adjacent hinge residue.[1]

  • Selectivity Filter: The 5-Methoxy group typically points toward the solvent front or interacts with the ribose-binding pocket, often avoiding steric clash with the gatekeeper residue (e.g., Thr790).[1]

Visualization: The Investigation Workflow

The following diagram illustrates the logical flow from the raw 5-M-2-NP material to the biological readout.

G cluster_bio Biological Validation Precursor This compound (Starting Material) Activation Chemical Reduction (H2, Pd/C) Precursor->Activation Activation Pharmacophore 5-Methoxy-2-aminopyridine (Active 'Warhead') Activation->Pharmacophore Yields Coupling Scaffold Coupling (Buchwald-Hartwig) Pharmacophore->Coupling Fragment Linking Inhibitor Full Kinase Inhibitor (Type I ATP-Competitive) Coupling->Inhibitor Synthesis Assay TR-FRET Assay (IC50 Determination) Inhibitor->Assay Screening Docking Hinge Binding (H-Bonding) Inhibitor->Docking Modeling

Caption: Workflow transforming the nitro-pyridine precursor into a bioactive kinase inhibitor.

Part 5: Data Interpretation Guide

When analyzing results from this scaffold, use the following benchmarks to assess viability.

ParameterMetricInterpretation
Enzymatic Potency IC₅₀ < 100 nMPotent. The 5-methoxy-pyridine core is correctly oriented in the hinge.
Enzymatic Potency IC₅₀ > 1 µMWeak. Likely steric clash at the 5-position or poor H-bond geometry.
Solubility LogD (pH 7.4) < 3.5Good. The methoxy group is aiding polarity.[1]
Selectivity Gini Score > 0.5Selective. The inhibitor discriminates between kinase families (e.g., EGFR vs. IRK).[1]
Troubleshooting "Inactive" Compounds

If the 5-M-2-NP derivative shows no inhibition:

  • Check the Reduction: Ensure the nitro group was fully reduced to the amine.[1] The nitro group cannot form the necessary H-bonds in the hinge region.

  • Steric Clash: The 5-methoxy group may be clashing with a bulky "gatekeeper" residue (e.g., T790M mutation in EGFR).[1] Consider moving the methoxy to the 4-position or removing it.

References

  • National Institutes of Health (NIH). (2020).[1] Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. PubMed.[1][3] Retrieved from [Link]

  • Structural Genomics Consortium (SGC). (2019).[1] Synthesis of promiscuous ALK2 inhibitors using nitropyridine precursors. Open Lab Notebooks. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Industrial Synthesis of 2-Methoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the industrial protocol for synthesizing 2-Methoxy-5-nitropyridine , a critical intermediate in the manufacturing of anticancer therapeutics (e.g., kinase inhibitors) and agrochemicals. While multiple routes exist, this guide focuses on the Nucleophilic Aromatic Substitution (


)  of 2-Chloro-5-nitropyridine with sodium methoxide. This route is selected for its superior atom economy, scalability, and safety profile compared to direct nitration methods.[1]

Key Performance Indicators (KPIs):

  • Target Yield: >90% isolated yield.

  • Purity: >99.0% (HPLC area %).

  • Critical Quality Attribute (CQA): Control of hydrolytic impurity (2-Hydroxy-5-nitropyridine) <0.1%.

Process Chemistry & Thermodynamics

Reaction Mechanism

The synthesis proceeds via an addition-elimination mechanism (


). The strong electron-withdrawing nitro group (

) at the 5-position activates the pyridine ring, making the carbon at the 2-position highly electrophilic and susceptible to attack by the methoxide anion (

).

Reaction Equation:



Thermodynamic Considerations
  • Exothermicity: The reaction is significantly exothermic. On an industrial scale (>50 kg), uncontrolled addition of sodium methoxide can lead to thermal runaways, solvent boiling, and ring-opening decomposition.

  • Kinetics: The reaction rate is second-order (dependent on both substrate and nucleophile concentrations).

  • Impurity Profile: The primary side reaction is hydrolysis caused by moisture, converting the starting material or product into 2-Hydroxy-5-nitropyridine (pyridone tautomer), which is difficult to remove downstream.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and potential side reactions.

ReactionPathway SM 2-Chloro-5-nitropyridine (Starting Material) Intermediate Meisenheimer-like Complex SM->Intermediate + NaOMe Impurity 2-Hydroxy-5-nitropyridine (Hydrolysis Impurity) SM->Impurity + H2O (Hydrolysis) Reagent Sodium Methoxide (NaOMe) Product 2-Methoxy-5-nitropyridine (Target) Intermediate->Product - NaCl Water H2O (Contaminant) Water->Impurity

Figure 1: Reaction mechanism highlighting the critical


 pathway and moisture-induced hydrolysis risk.

Industrial Protocol: Step-by-Step Methodology

Scale: Pilot Batch (10 kg output basis) Equipment: 100L Glass-Lined Reactor (GLR) with jacketed cooling/heating, reflux condenser, and overhead dosing vessel.

Materials & Specifications
ReagentCASEq.RoleSpecification
2-Chloro-5-nitropyridine 4548-45-21.0SubstratePurity >98%; Moisture <0.5%
Sodium Methoxide 124-41-41.05 - 1.1Nucleophile30% w/w solution in Methanol
Methanol (Anhydrous) 67-56-15-7 VolSolventWater content <0.05% (Critical)
Water (Deionized) 7732-18-5~10 VolQuenchConductivity <5 µS/cm
Execution Procedure
Step 1: Reactor Preparation & Charging
  • Inert the reactor with

    
     to remove atmospheric moisture.
    
  • Charge Methanol (40 L) and 2-Chloro-5-nitropyridine (10.0 kg) .

  • Agitate at 150 RPM until fully dissolved.

  • Cool the solution to 0°C – 5°C . Note: Lower temperature prevents immediate exotherm spikes during initial dosing.

Step 2: Controlled Addition (The Critical Phase)
  • Load Sodium Methoxide 30% solution (12.5 kg) into the dosing vessel.

  • Initiate addition to the main reactor.

    • Rate: 0.5 kg/min .

    • Temp Limit: Maintain internal temperature <15°C .

    • Causality: Rapid addition causes local hotspots, increasing the formation of dimeric impurities and safety risks.

  • After addition is complete, stir at 5°C for 30 minutes.

Step 3: Reaction Completion
  • Slowly warm the reactor to 20°C – 25°C (Room Temp) over 1 hour.

  • IPC (In-Process Control) 1: Sample for HPLC.

    • Specification: Starting Material < 0.5%.[2][3]

    • Action: If SM > 0.5%, heat to reflux (65°C) for 1 hour, then re-sample. (Usually not required if agitation is adequate).

Step 4: Quench & Precipitation
  • Once IPC passes, distill off approximately 50% of the Methanol under reduced pressure (keep T < 50°C). Reason: Increases yield by reducing solubility of product during water addition.

  • Cool residue to 20°C.

  • Slowly add Deionized Water (50 L) over 1 hour. The product will precipitate as a pale yellow/white solid.

    • Exotherm Note: Mixing MeOH/Water is exothermic; control temp < 30°C.

  • Cool slurry to 0°C – 5°C and age for 2 hours to maximize recovery.

Step 5: Filtration & Drying [4][5]
  • Filter the slurry using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with Water (2 x 10 L) to remove NaCl and residual alkalinity.

    • Check: Filtrate pH should be neutral (pH 7-8).

  • Drying: Dry in a vacuum tray dryer at 45°C – 50°C for 12 hours.

    • Limit: Do not exceed 60°C; product may sublime or degrade over long periods.

Process Flow Diagram (PFD)

This diagram outlines the unit operations required for the manufacturing process.

ProcessFlow RawMat Raw Material Storage (Anhydrous MeOH, 2-CNP) Reactor GLR Reactor (Cooling/Heating, N2 Inerting) RawMat->Reactor Distillation Solvent Recovery (MeOH Removal) Reactor->Distillation Post-Reaction Dosing Dosing Pump (NaOMe Solution) Dosing->Reactor Controlled Rate Crystallizer Precipitation (Water Addition) Distillation->Crystallizer Concentrated Mass Centrifuge Centrifuge/Filtration (Solid-Liquid Separation) Crystallizer->Centrifuge Slurry Centrifuge->Reactor Mother Liquor (Waste/Recycle) Dryer Vacuum Dryer (<50°C) Centrifuge->Dryer Wet Cake Packing Final Product (2-Methoxy-5-nitropyridine) Dryer->Packing

Figure 2: Industrial Process Flow Diagram (PFD) from raw material charging to final packaging.[4][5][6][7]

Quality Control & Troubleshooting

Product Specifications
ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Assay ≥ 99.0%HPLC
Melting Point 105°C – 109°CCapillary
Loss on Drying ≤ 0.5%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield High solubility in mother liquor.Ensure MeOH is distilled off before water quench. Cool to 0°C before filtration.
High Impurity (Hydrolysis) Water in Methanol or Reactor.Ensure MeOH water content <0.05%. Check reactor pressure/seals.
Color Issues (Red/Brown) Overheating or excess base.Strictly control dosing temp <15°C. Ensure stoichiometry does not exceed 1.1 eq.

Safety & Handling (EHS)

  • Sodium Methoxide: Highly caustic and moisture sensitive. Contact with water releases heat and methanol. Use full PPE (Face shield, chemical resistant gloves).

  • Nitro Compounds: While 2-Methoxy-5-nitropyridine is relatively stable, nitro-aromatics can be energetic. Avoid friction or high heat (>150°C) on the dry powder.

  • Methanol: Flammable and toxic. All equipment must be grounded (ATEX/Ex-proof rated).

References

  • PubChem. 2-Methoxy-5-nitropyridine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Google Patents. Process for producing 2-Methoxy-5-nitropyridine.[8] (General reference to

    
     methodology in similar pyridine derivatives). Available at: 
    
  • Organic Chemistry Portal.

    
    ). (Mechanistic grounding). Available at: [Link]
    

Sources

Technical Application Note: Scalable One-Pot Synthesis of 2-Hydroxy-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable one-pot protocol for the synthesis of 2-hydroxy-5-nitropyridine (also known as 5-nitro-2-pyridone) via the controlled nitration of 2-hydroxypyridine. This scaffold is a critical intermediate in the development of kinase inhibitors, antibiotics, and antiviral agents.

Unlike multi-step procedures involving diazotization of aminopyridines, this protocol utilizes a direct electrophilic aromatic substitution (EAS) approach. The method prioritizes regioselectivity for the C5 position over the C3 isomer through strict temperature modulation and solvent viscosity control.

Key Performance Indicators:

  • Target Purity: >98% (HPLC)

  • Typical Yield: 65–75%

  • Scale: Adaptable from gram to kilogram scale.

Strategic Analysis & Mechanism

Tautomeric Equilibrium and Reactivity

The success of this synthesis relies on understanding the tautomeric nature of the starting material. 2-Hydroxypyridine exists in equilibrium with its keto-form, 2-pyridone .[1] In solution (especially in polar solvents like


), the 2-pyridone form predominates.
  • The Challenge: The pyridine ring is electron-deficient, making nitration difficult. However, the oxygen atom in 2-pyridone acts as an electron-donating group (EDG), activating the ring.

  • Regioselectivity: The ortho (C3) and para (C5) positions relative to the nitrogen are activated. The C5 position is sterically favored and electronically preferred under controlled acidic conditions, whereas higher temperatures or uncontrolled exotherms increase the formation of the C3-nitro isomer and 3,5-dinitro byproducts.

Reaction Pathway Visualization

ReactionMechanism Start 2-Hydroxypyridine Tautomer 2-Pyridone (Major Tautomer) Start->Tautomer Equilibrium Sigma Sigma Complex (Intermediate) Tautomer->Sigma + NO2+ (Attack at C5) Byproduct 3-Nitro / 3,5-Dinitro (Impurities) Tautomer->Byproduct High Temp (>60°C) Acid H2SO4 / HNO3 (Nitronium Ion Generation) Acid->Sigma Product 2-Hydroxy-5-nitropyridine (Target) Sigma->Product - H+

Figure 1: Mechanistic pathway highlighting the critical branching point where temperature control dictates regioselectivity between the target C5-nitro product and C3 impurities.

Materials & Equipment

Reagents
ReagentGradeRoleHazard Note
2-Hydroxypyridine >98%SubstrateIrritant
Sulfuric Acid (

)
98% Conc.[2][3]Solvent/CatalystCorrosive, Dehydrating
Nitric Acid (

)
Fuming (>90%)Nitrating AgentOxidizer, Corrosive
Ice/Water DistilledQuenching-
Equipment
  • Jacketted glass reactor or 3-neck round-bottom flask (RBF).

  • Mechanical overhead stirrer (Magnetic stirring is insufficient for viscous acid mixtures at scale).

  • Internal temperature probe (Thermocouple).

  • Addition funnel with pressure-equalization.

  • Ice bath or recirculating chiller.

Experimental Protocol

Phase 1: Solvation and Acid Activation
  • Setup: Equip a 500 mL 3-neck RBF with a mechanical stirrer, internal thermometer, and an addition funnel. Place the flask in an ice/water bath.

  • Solvent Charge: Add 100 mL of concentrated

    
     . Cool to internal temperature 
    
    
    
    .
  • Substrate Addition: Slowly add 20.0 g (0.21 mol) of 2-hydroxypyridine in small portions.

    • Critical Control Point: The dissolution is exothermic. Maintain

      
      . Ensure complete dissolution before proceeding; the solution should be clear to slightly straw-colored.
      
Phase 2: Controlled Nitration (The "One-Pot" Reaction)
  • Nitrating Agent Prep: Charge the addition funnel with 14.0 mL (approx. 1.5 eq) of Fuming

    
     .
    
  • Addition: Dropwise add the nitric acid to the sulfuric acid solution.

    • Critical Control Point:Strictly maintain

      
      . 
      
    • Why? Exceeding 50°C significantly accelerates the formation of the 3-nitro isomer and dinitro species.

  • Reaction Completion: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

    • Optional: For stubborn substrates or larger scales, mild heating to 45°C for 1 hour may be required to drive conversion, but monitor by TLC/HPLC to prevent over-nitration.

Phase 3: Quenching and Isolation
  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

    • Safety: This is highly exothermic. Do not add water to the acid; always add acid mixture to ice.

  • Precipitation: The target compound, 2-hydroxy-5-nitropyridine, will precipitate as a light yellow/beige solid.

  • Filtration: Filter the suspension through a sintered glass funnel (porosity 3).

  • Washing: Wash the filter cake with 3 x 50 mL of cold water to remove residual acid.

    • pH Check: Ensure the filtrate pH is neutral (> pH 4) before stopping washes.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Phase 4: Purification (If required)
  • Recrystallization: If the presence of the 3-nitro isomer is detected (>2%), recrystallize from hot water or ethanol/water (1:1) . The 5-nitro isomer is significantly less soluble in cold water than the 3-nitro isomer, aiding purification.

Process Workflow Diagram

Workflow cluster_0 Phase 1: Setup cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Charge H2SO4 Cool to < 10°C Step2 Add 2-Hydroxypyridine (Maintain < 20°C) Step1->Step2 Step3 Add Fuming HNO3 (Dropwise, < 45°C) Step2->Step3 Dissolved Step4 Stir at RT (2-3 hrs) Monitor via HPLC Step3->Step4 Step5 Quench on Crushed Ice Step4->Step5 Completion Step6 Filter Precipitate Step5->Step6 Step7 Wash (Cold H2O) & Dry Step6->Step7

Figure 2: Step-by-step operational workflow ensuring safety and purity.

Quality Control & Characterization

ParameterSpecificationMethod
Appearance Light yellow to beige powderVisual
Melting Point 188 – 190°CCapillary Method

NMR (DMSO-

)

12.5 (br s, 1H, NH/OH), 8.9 (d, 1H, H6), 8.1 (dd, 1H, H4), 6.5 (d, 1H, H3)
400 MHz NMR
Purity > 98.0%HPLC (C18, MeCN/Water)

NMR Interpretation: The doublet at


 6.5 ppm corresponds to the proton at C3, and the doublet at 

8.9 ppm corresponds to the proton at C6. The coupling patterns confirm the 2,5-substitution pattern. A shift in the C3 proton would indicate the presence of the 3-nitro isomer.

Troubleshooting & Optimization

  • Low Yield / Oiling Out:

    • Cause: Incomplete quenching or insufficient cooling during the quench.

    • Solution: Ensure the acid mixture is poured slowly onto excess ice. If an oil forms, scratch the flask walls to induce crystallization or seed with a pure crystal.

  • High 3-Nitro Impurity:

    • Cause: Reaction temperature exceeded 50°C during

      
       addition.
      
    • Solution: Repeat with stricter temperature control. Recrystallize the crude product from boiling water; the 5-nitro isomer precipitates first upon cooling.

  • Runaway Exotherm:

    • Cause:

      
       added too quickly.
      
    • Solution: Stop addition immediately. Maximize cooling. Do not resume until

      
       drops below 20°C.
      

References

  • National Institutes of Health (NIH). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Retrieved from [Link]

  • Google Patents. (2021). CN112745259A: One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.[3][4] Retrieved from

  • Royal Society of Chemistry. (1998). The reaction mechanism of the nitration of pyridine compounds. J. Chem. Soc., Perkin Trans.[5] 2. Retrieved from [Link]

Sources

Application Note: Synthesis of 2-Methoxy-5-nitropyridine via Chlorination-Methoxylation

[1][2]

Executive Summary

2-Methoxy-5-nitropyridine is a critical heterocyclic building block utilized in the synthesis of kinase inhibitors (oncology), antibacterial agents, and advanced agrochemicals.[1][2] While direct nitration of 2-methoxypyridine is possible, it often suffers from poor regioselectivity and hazardous nitration conditions.[1]

This Application Note details the Chlorination-Methoxylation Route , a robust, scalable two-step protocol starting from 2-hydroxy-5-nitropyridine.[1] This route offers superior regiocontrol and safety profiles compared to direct nitration. The protocol leverages the strong electron-withdrawing nature of the 5-nitro group to facilitate nucleophilic aromatic substitution (

13

Reaction Logic & Mechanism

The Chemical Pathway

The synthesis proceeds through two distinct phases:[4]

  • Activation: Conversion of the hydroxyl group (tautomeric with the keto-form) to a chloro-leaving group using phosphorus oxychloride (

    
    ).
    
  • Substitution: Displacement of the chloride by a methoxide nucleophile via an

    
     mechanism.
    
Mechanistic Insight[1][4][6]
  • Phase 1 (Chlorination): 2-Hydroxy-5-nitropyridine exists in equilibrium with its tautomer, 5-nitro-2-pyridone.[1] Reaction with

    
     converts the carbonyl oxygen into a phosphorodichloridate intermediate, which is then displaced by a chloride ion. The presence of the electron-withdrawing nitro group deactivates the ring, often requiring elevated temperatures (reflux) or catalysis (e.g., DMF/Quinoline) to drive the reaction.[1]
    
  • Phase 2 (Methoxylation): The 5-nitro group is crucial here.[1] It lowers the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge delocalized onto the ring carbons and the nitro oxygens.[3] This makes the C-2 position highly electrophilic, allowing for rapid substitution by methoxide under mild conditions.[1]

ReactionSchemeSM2-Hydroxy-5-nitropyridine(CAS: 5418-51-9)Inter2-Chloro-5-nitropyridine(CAS: 4548-45-2)SM->InterStep 1: POCl3, 110°C-HCl, -PO2ClProd2-Methoxy-5-nitropyridine(CAS: 5439-14-5)Inter->ProdStep 2: NaOMe/MeOHSNAr Mechanism

Figure 1: General reaction scheme illustrating the transformation from hydroxy-precursor to methoxy-product.

Experimental Protocols

Phase 1: Synthesis of 2-Chloro-5-nitropyridine[1][7][8][9]

Objective: Convert the hydroxyl group to a reactive chloride. Safety Warning:

11
Reagents & Materials
ReagentEquiv.[5][6]Role
2-Hydroxy-5-nitropyridine1.0Starting Material
Phosphorus Oxychloride (

)
3.0 - 5.0Reagent & Solvent
DMF (N,N-Dimethylformamide)0.1 (Cat.)[1]Catalyst (Vilsmeier-type)
Dichloromethane (DCM)-Extraction Solvent
Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber), and a thermometer.

  • Charging: Charge 2-Hydroxy-5-nitropyridine (10.0 g, 71.4 mmol) into the flask.

  • Reagent Addition: Carefully add

    
     (33 mL, ~350 mmol) followed by catalytic DMF (0.5 mL). Note: DMF addition may cause a slight exotherm.
    
  • Reaction: Heat the mixture to reflux (approx. 105–110°C). Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane).[1] The starting material spot (baseline/low

      
      ) should disappear, replaced by a high 
      
      
      spot (Product).
  • Distillation: Cool the mixture to ~50°C. Setup for vacuum distillation and strip off excess

    
     to obtain a thick residue. Do not distill to dryness to avoid thermal instability.[1]
    
  • Quenching (CRITICAL):

    • Prepare a beaker with 200 g of crushed ice/water.

    • Slowly pour the reaction residue onto the ice with vigorous stirring. Caution: Violent exotherm and HCl gas evolution.

  • Workup:

    • Neutralize the aqueous slurry to pH 7–8 using saturated

      
       or 
      
      
      solution.
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
  • Result: Yellow to pale brown solid. Yield typically 90–95%.

Phase 2: Synthesis of 2-Methoxy-5-nitropyridine[1]

Objective: Nucleophilic displacement of chloride with methoxide. Rationale: The reaction is exothermic. Temperature control is vital to prevent double-substitution or hydrolysis.[1]

Reagents & Materials
ReagentEquiv.[5][6]Role
2-Chloro-5-nitropyridine1.0Intermediate
Sodium Methoxide (25% in MeOH)1.1Nucleophile
Methanol (Anhydrous)SolventReaction Medium
Step-by-Step Protocol
  • Dissolution: Dissolve 2-Chloro-5-nitropyridine (10.0 g, 63.1 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and cool to 0–5°C.

  • Addition: Add Sodium Methoxide solution (25 wt% in MeOH, ~15 mL) dropwise over 20 minutes via an addition funnel.

    • Control: Maintain internal temperature

      
      .
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours.

    • Checkpoint: HPLC or TLC should show complete consumption of the chloro-intermediate.[1]

  • Quenching: If reaction is complete, add water (100 mL) to the reaction mixture. The product often precipitates out as a solid.

  • Isolation:

    • Option A (Precipitation): Filter the solid, wash with cold water, and dry.[1][5]

    • Option B (Extraction): If oil forms, extract with Ethyl Acetate, wash with water/brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from Ethanol/Water or Hexanes if necessary.

  • Result: Pale yellow crystalline solid. Melting Point: ~109–110°C.[7]

Process Workflow & Logic Map

ProcessFlowcluster_0Phase 1: Chlorinationcluster_1Phase 2: MethoxylationP1_StartStart: 2-Hydroxy-5-nitropyridineP1_RxnReflux with POCl3 + DMF(105°C, 5h)P1_Start->P1_RxnP1_QuenchQuench on Ice(Exothermic Control)P1_Rxn->P1_QuenchP1_IsoExtract (DCM) & ConcentrateP1_Quench->P1_IsoP2_RxnAdd NaOMe/MeOH(0-5°C Controlled Addition)P1_Iso->P2_RxnIntermediate TransferP2_WorkupAqueous Quench & FiltrationP2_Rxn->P2_WorkupP2_FinalFinal Product:2-Methoxy-5-nitropyridineP2_Workup->P2_Final

Figure 2: Operational workflow emphasizing critical safety steps (Red) and product isolation (Green).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or hydrolysis during quench.[1]Ensure dry glassware. Quench slowly but ensure pH is adjusted to neutral/basic quickly to prevent acid-catalyzed hydrolysis back to starting material.[1]
Violent Exotherm (Step 1) Fast addition of water to

.
Stop. Use crushed ice. Add reaction mass to ice, never water to reaction mass.[1]
Impurity: Hydroxy-SM (Step 2) Moisture in MeOH or incomplete conversion.[1]Use anhydrous MeOH. Ensure NaOMe is fresh.
Dark Product Color Overheating during methoxylation.[1]Keep Step 2 below 25°C. The nitro group makes the ring susceptible to degradation at high pH/Temp.

References

  • Preparation method of 2-chloro-5-nitropyridine. Google Patents.[1] (Patent CN102040554A). Available at:

  • 2-Methoxy-5-nitropyridine Substance Information. NIH PubChem.[1] (CAS 5446-92-4).[1][8][9] Available at: [Link][1]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

5-Methoxy-2-nitropyridine as an intermediate for anti-infective APIs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Utility

5-Methoxy-2-nitropyridine (CAS: 5446-92-4) is a high-value heterocyclic intermediate characterized by a pyridine core substituted with an electron-withdrawing nitro group at the C2 position and an electron-donating methoxy group at the C5 position.

In the landscape of anti-infective drug discovery, particularly for antifungals (e.g., tetrazole pharmacophores) and antimalarials , this molecule serves as a critical "masked" nucleophile. The nitro group acts as a precursor to a primary amine (via reduction), while the methoxy group at C5 provides essential electronic modulation—enhancing the basicity of the pyridine nitrogen and improving the solubility profile of the final API compared to unsubstituted analogs.

Key Chemical Attributes:

  • Molecular Formula: C₆H₆N₂O₃[1][2][3][4]

  • Molecular Weight: 154.12 g/mol [1][4]

  • Melting Point: 104–108 °C[4]

  • Electronic Character: The C5-methoxy group exerts a

    
     (mesomeric) effect, stabilizing the ring against nucleophilic attack at C2 compared to 2-nitropyridine, but the C2-nitro group remains susceptible to reduction or displacement under forcing conditions.
    

Part 2: Critical Quality Attributes (CQA) & Impurity Management

When utilizing this compound for API synthesis, three specific impurity classes must be controlled.

Impurity TypeOriginRisk FactorControl Strategy
Regioisomers Synthesis byproduct (e.g., 2-methoxy-5-nitropyridine)Altered binding affinity in final API.H-NMR (Coupling Constants): Verify

and

constants. C2-Nitro/C5-Methoxy has distinct splitting vs C2-Methoxy/C5-Nitro.
Demethylated Phenol Acidic hydrolysis during storage or reaction.Forms reactive hydroxy-pyridine species (tautomerizes to pyridone).Store under inert atmosphere (Ar/N₂). Maintain pH > 5 during workup.
Over-reduced Species Piperidine derivatives during hydrogenation.Loss of aromaticity; pharmacologically inactive.Poisoned catalysts (e.g., sulfided Pd/C) or strict H₂ equivalent control.

Part 3: Validated Protocol – Catalytic Hydrogenation to 5-Methoxy-2-pyridinamine

The primary utility of this compound in anti-infective synthesis is its conversion to 5-Methoxy-2-pyridinamine (CAS: 1008-63-5) . This amine is the nucleophilic scaffold used to construct amide or urea linkages in kinase inhibitors and antifungal agents.

Experimental Rationale

Direct reduction using iron/acid (Bechamp) is avoided in late-stage GMP synthesis due to iron residue contamination. Catalytic hydrogenation is the preferred method but requires optimization to prevent demethylation (cleavage of the ether bond).

Step-by-Step Methodology

Reagents:

  • Substrate: this compound (10.0 g, 64.9 mmol)

  • Catalyst: 5% Pd/C (50% water wet, 1.0 g, 10 wt% loading)

  • Solvent: Methanol (100 mL, HPLC Grade)

  • Hydrogen Source: H₂ gas (balloon or reactor at 3 bar)

Procedure:

  • Inerting: Charge a 250 mL hydrogenation flask with this compound and Methanol. Sparge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen (critical to prevent oxidative side-reactions).

  • Catalyst Addition: Carefully add the Pd/C catalyst under a gentle N₂ stream. Caution: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Hydrogenation:

    • Low Pressure (Lab Scale): Purge the system with H₂ (x3). Attach a double-layered H₂ balloon. Stir vigorously at 25°C.

    • High Pressure (Scale-up): Pressurize autoclave to 3 bar (45 psi). Maintain temperature < 40°C.

  • Monitoring (Self-Validating Step):

    • Visual: The reaction mixture will transition from pale yellow (nitro) to colorless/light grey (amine).

    • TLC/HPLC: Monitor consumption of starting material (

      
       in 1:1 EtOAc/Hexane) and appearance of the amine (
      
      
      
      , stains purple with Ninhydrin).
  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with Methanol (2 x 20 mL).

    • Note: Do not let the catalyst cake dry out completely on the filter (fire hazard).

  • Isolation: Concentrate the filtrate in vacuo at 40°C.

    • Crystallization: Dissolve the residue in minimum hot Ethyl Acetate and add Hexane dropwise until turbid. Cool to 4°C to crystallize 5-Methoxy-2-pyridinamine.

Expected Yield: 85–92% Characterization: ¹H NMR (DMSO-d₆)


 7.6 (d, 1H), 7.1 (dd, 1H), 6.4 (d, 1H), 5.6 (s, 2H, NH₂), 3.7 (s, 3H, OMe).

Part 4: Process Visualization

Figure 1: Synthesis Workflow & Decision Tree

G Start Raw Material: This compound QC_Check QC Check: Regioisomer Content < 0.5%? Start->QC_Check Reject REJECT BATCH (Purify via Recrystallization) QC_Check->Reject No Dissolve Solvation: Methanol (Sparged N2) QC_Check->Dissolve Yes Catalyst Cat. Addition: 5% Pd/C (wet) Dissolve->Catalyst Hydrogenation Hydrogenation: 3 Bar H2, <40°C Catalyst->Hydrogenation IPC IPC (HPLC): Conversion > 99%? Hydrogenation->IPC Continue_Rxn Continue Stirring (+2 hrs) IPC->Continue_Rxn No Filter Filtration: Remove Pd/C (Celite) IPC->Filter Yes Continue_Rxn->IPC Isolate Isolation: Crystallization (EtOAc/Hex) Filter->Isolate Final_API Intermediate: 5-Methoxy-2-pyridinamine Isolate->Final_API

Caption: Workflow for the GMP-compliant reduction of this compound, including critical in-process controls (IPC).

Part 5: Advanced Application – Anti-Infective Pharmacophore Design

The 5-methoxy-2-aminopyridine scaffold is a bioisostere for the 4-methoxyaniline moiety found in many older drugs, offering improved metabolic stability (reduced quinone-imine formation).

Pathway: From Scaffold to Oteseconazole-Class Antifungals

While specific commercial routes for Oteseconazole (VT-1161) may utilize halogenated precursors, the amino-pyridine route allows for the construction of novel tetrazole-based antifungals via the following logic:

  • Scaffold Generation: Reduction of this compound (as per Part 3).

  • Sandmeyer-Type Transformation: Conversion of the amine to a hydrazine or direct coupling.

  • Tetrazole Construction: Reaction with triethyl orthoformate and sodium azide to build the tetrazole ring, a key feature in CYP51 inhibitors [1].

Figure 2: Pharmacophore Assembly Logic

Pathway Nitro 5-Methoxy-2- nitropyridine Amine 5-Methoxy-2- pyridinamine Nitro->Amine H2, Pd/C Coupling Coupling/Funct. Amine->Coupling Target1 Tetrazole Antifungals (CYP51 Inhibitors) Coupling->Target1 + Tetrazole precursors Target2 Kinase Inhibitors (Anti-infective/Oncology) Coupling->Target2 + Urea/Amide Linkers

Caption: Divergent synthesis pathways utilizing the 5-methoxy-2-aminopyridine scaffold for distinct therapeutic classes.

Part 6: Safety & Handling (SDS Summary)

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5][6][7] Irrit.).

  • Handling: Use a fume hood. The nitro compound is stable, but the reduction process involves hydrogen gas (flammable) and Pd/C (pyrophoric).

  • Storage: Store at room temperature in a dry, sealed container. Protect from strong oxidizers.[6][8]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53415082, this compound. Retrieved from [Link]

  • Thakare, R., et al. (2019). Oteseconazole: Fungal lanosterol 14alpha-demethylase (CYP51) inhibitor. Drugs of the Future, 44(11).[9] (Contextualizing the pyridine pharmacophore in modern antifungals).

  • Google Patents (CN105523995A). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.[10] Retrieved from (Demonstrates the industrial relevance of the amino-methoxy-pyridine scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Methoxy-2-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It addresses the specific challenges of synthesizing 5-Methoxy-2-nitropyridine , a compound frequently confused with its isomer (2-methoxy-5-nitropyridine) but significantly harder to synthesize due to electronic deactivation rules.

Ticket ID: SYN-5M2N-OPT Status: Open Topic: Yield Optimization & Troubleshooting Audience: Senior Process Chemists, Medicinal Chemists

Executive Summary & Isomer Alert

Critical Warning: Before proceeding, verify your target structure.

  • Target: This compound (Methoxy at C5, Nitro at C2).[1][2]

    • Challenge: The nitro group at C2 does not activate the C5 position for Nucleophilic Aromatic Substitution (SnAr). Direct substitution (e.g., 2-nitro-5-chloropyridine + NaOMe) will fail or yield trace amounts.

  • Common Confusion: 2-Methoxy-5-nitropyridine (Methoxy at C2, Nitro at C5).

    • Ease: This is trivial to make via SnAr (2-chloro-5-nitropyridine + NaOMe) because the nitro group at C5 activates the C2 halogen.

The Solution: The high-yield route for This compound requires an Oxidation Strategy starting from the amine, rather than direct nitration or substitution.

Recommended Synthetic Workflow

Route: Oxidation of 2-Amino-5-methoxypyridine This pathway bypasses the regioselectivity issues of nitrating 3-methoxypyridine (which favors the wrong isomers) and the electronic prohibition of SnAr at C5.

Step 1: Precursor Qualification
  • Starting Material: 2-Amino-5-methoxypyridine (CAS: 10167-97-2).

  • Source: Commercially available or synthesized via Cu-catalyzed coupling of 2-amino-5-bromopyridine with NaOMe [1].

Step 2: The Oxidation Protocol (The "Yield Killer" Step)

The transformation of the amino group (


) to a nitro group (

) on an electron-rich pyridine ring is delicate. Standard harsh nitration conditions often hydrolyze the methoxy ether.

Optimized Protocol: Peroxymonosulfuric Acid (Caro’s Acid) Method

  • Preparation: Dissolve 2-amino-5-methoxypyridine in concentrated

    
     at 
    
    
    
    .
  • Oxidant Addition: Add

    
     dropwise, maintaining internal temperature 
    
    
    
    .
    • Why: High temperatures promote the formation of azoxy dimers (red impurities) and ether hydrolysis.

  • Reaction: Stir at

    
     to 
    
    
    
    for 4–12 hours. Monitor via TLC/LCMS.
  • Quench: Pour onto crushed ice. Neutralize carefully with

    
     or 
    
    
    
    to pH 4–5 (avoid strong basicity to prevent ring degradation).
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

Troubleshooting Guide (FAQ Format)

Issue 1: "My yield is low (<20%) and I see a phenolic byproduct."

Diagnosis: Demethylation via Acid Hydrolysis. The methoxy group is an ether. In hot or concentrated


, it hydrolyzes to form 5-hydroxy-2-nitropyridine  (or its pyridone tautomer).
  • Fix:

    • Temperature Control: Never exceed

      
       during addition.
      
    • Reagent Switch: If

      
       is too harsh, switch to Oxone (Potassium peroxymonosulfate)  in a buffered acetone/water solution. This is a milder oxidative method that preserves acid-sensitive ethers [2].
      
Issue 2: "The reaction mixture turned deep red/orange, and the product is impure."

Diagnosis: Azo/Azoxy Coupling. Intermediate nitroso compounds (


) can react with unreacted amines (

) to form azo dimers (

).
  • Fix:

    • Excess Oxidant: Ensure a large excess of peroxide (5–10 equivalents) is present from the start or added efficiently to convert the amine to nitro quickly, minimizing the lifetime of the nitroso intermediate.

    • Concentration: Run the reaction more dilute to reduce intermolecular coupling probability.

Issue 3: "I am getting the wrong isomer (3-methoxy-2-nitropyridine)."

Diagnosis: Wrong Starting Route (Nitration). If you attempted to nitrate 3-methoxypyridine directly, electrophilic attack occurs primarily at C2 (ortho to OMe) or C6. However, the C2 position is electronically favored in many conditions, leading to the 3-methoxy-2-nitro isomer.

  • Fix: Abandon direct nitration. Switch to the Amino-to-Nitro Oxidation route described above.

Data & Logic Visualization

Comparison of Synthetic Strategies
ParameterRoute A: Oxidation (Recommended)Route B: Direct NitrationRoute C: SnAr Substitution
Starting Material 2-Amino-5-methoxypyridine3-Methoxypyridine2-Nitro-5-halopyridine
Key Reagent

or Oxone


Primary Yield Killer Demethylation / Azo formationPoor RegioselectivityElectronic Deactivation (Fails)
Typical Yield 40–65% (Optimized)<15% (Target Isomer)<5%
Purity Profile High (after extraction)Complex mixture of isomersUnreacted starting material
Workflow Logic Diagram

G Start Start: 2-Amino-5-methoxypyridine Oxidation Oxidation Step (H2O2 / H2SO4 or Oxone) Start->Oxidation Add Oxidant at 0°C Check In-Process Check (LCMS) Oxidation->Check Success Target: this compound Check->Success Peak at M+ = Target Fail_Red Issue: Red Color (Azo Dimerization) Check->Fail_Red M+ = Dimer Mass Fail_OH Issue: Demethylation (5-Hydroxy-2-nitro...) Check->Fail_OH M+ = Target - 14 (Loss of Me) Fail_Red->Oxidation Action: Increase Dilution & Oxidant Eq Fail_OH->Oxidation Action: Switch to Oxone/Buffer

Caption: Decision logic for optimizing the oxidation of 2-amino-5-methoxypyridine. Blue nodes indicate starting points, yellow processes, green success, and red failure modes.

References

  • Preparation of Aminopyridines : Wiley, R. H., & Hartman, J. L. (1951). 2-Amino-5-nitropyridine.[1][3][4] Journal of the American Chemical Society, 73(1), 494. Link (Foundational method for amino-to-nitro oxidation).

  • Oxone Oxidation Method : Webb, K. S., & Seneviratne, V. (1995). A mild, inexpensive and practical oxidation of aromatic amines to nitro compounds. Tetrahedron Letters, 36(14), 2377-2378. Link (Alternative mild condition).

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

Sources

Technical Support Center: Optimizing Temperature Control in Pyridine Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Safety Optimization in Pyridine Nitration Role: Senior Application Scientist Status: Active | Version: 2.4

The "Pyridine Paradox": Thermodynamics vs. Kinetics

Why is this difficult? Nitrating pyridine is fundamentally different from nitrating benzene.[1] The nitrogen atom in the pyridine ring is highly electronegative, pulling electron density away from the carbons. When you introduce the nitration media (Mixed Acid:


), the pyridine nitrogen becomes protonated to form the pyridinium ion .
  • The Kinetic Barrier: The pyridinium ion is positively charged, creating a massive electrostatic repulsion against the incoming electrophile, the nitronium ion (

    
    ). This raises the activation energy significantly.
    
  • The Thermal Requirement: To overcome this barrier, you typically need extreme temperatures (

    
     for direct nitration) or activation strategies (N-Oxide route).
    
  • The Safety Hazard: These high temperatures often exceed the decomposition onset temperature of the reagents and products, leading to a narrow operating window between "successful reaction" and "thermal runaway."

Critical Safety: The "Sleeping" Reaction

WARNING: The most common cause of explosion in pyridine nitration is the accumulation of unreacted reagents at low temperatures, followed by a rapid heating ramp.

If you dose


 at a temperature below the reaction initiation threshold, the acid accumulates. When you eventually raise the temperature to the setpoint (e.g., 

), the accumulated mass reacts simultaneously. This releases the Adiabatic Temperature Rise (

)
all at once, exceeding the cooling capacity of your vessel.
Visualization: The Thermal Runaway Loop

The following logic flow illustrates how "conservative" low-temperature dosing can paradoxically lead to catastrophic failure.

NitrationSafety cluster_0 Critical Failure Mode Start Start Dosing HNO3 TempCheck Is Temp > Initiation Threshold? Start->TempCheck Reaction Instant Consumption (Safe Kinetic Regime) TempCheck->Reaction YES Accumulation Reagent Accumulation (The 'Sleeping' Reaction) TempCheck->Accumulation NO (Too Cold) Ramp Operator Ramps Temp to Setpoint (130°C) Accumulation->Ramp Exotherm Massive Instant Exotherm (MTSR Exceeded) Ramp->Exotherm Runaway THERMAL RUNAWAY (Vessel Failure) Exotherm->Runaway

Figure 1: The mechanism of thermal runaway caused by reagent accumulation. MTSR = Maximum Temperature of Synthesis Reaction.[2]

Troubleshooting Matrix

Use this guide to diagnose specific experimental failures.

SymptomProbable Root CauseCorrective Action
No Reaction / Low Yield Protonation Deactivation: The ring is fully protonated (pyridinium) and repels

.
Switch to N-Oxide Route: Oxidize pyridine first. The N-oxide oxygen donates electron density back into the ring, lowering activation energy (See Protocol A).
Sudden Temp Spike Dosing Rate > Reaction Rate: You are adding acid faster than it is being consumed.Stop Dosing Immediately: Maximize jacket cooling. Do not restart dosing until the exotherm subsides. Verify the reaction is active (heat flow monitoring) before resuming.
Tar/Black Residue Decomposition: Reaction temp exceeded stability limit of the nitro-product.Reduce Residence Time: If using batch, quench immediately after completion. Consider Continuous Flow reactors to limit heat exposure time [1].
Wrong Isomer (3-Nitro) Direct Nitration: Direct nitration forces substitution at the 3-position (meta) due to nitrogen deactivation.[1]Use N-Oxide for 4-Nitro: Nitration of Pyridine-N-Oxide heavily favors the 4-position (para) followed by the 2-position [2].
Brown Fumes (

)
Oxidative Decomposition:

is acting as an oxidant rather than a nitrating agent.
Check Water Content: Ensure

concentration is high enough to dehydrate the system. Water promotes oxidation over nitration.

Validated Protocols

Protocol A: The N-Oxide Route (Recommended)

Best for: High yield, safety, and 4-nitro selectivity. Source Validation: Adapted from Katritzky et al. and standard organic practicums [3, 4].

The Workflow:

  • Preparation: In a 3-neck flask, heat Pyridine-N-Oxide (1 eq) to 60°C .

  • Acid Prep: Separately prepare the nitrating mixture (Fuming

    
     + Conc 
    
    
    
    ). Cool this mixture to 20°C before use.
  • Controlled Addition: Add the acid mixture dropwise to the Pyridine-N-Oxide.

    • Note: The internal temperature may initially drop or stay stable. Do not be fooled.

  • Activation: Once addition is complete, ramp temperature to 125–130°C .

    • Critical Control: Maintain this temperature for 3–5 hours. Do not exceed 140°C.[1][3]

  • Quench: Cool to RT, then pour onto crushed ice. Neutralize with

    
     to pH 7–8 to precipitate the product.[1]
    
Protocol B: Direct Nitration (High Hazard)

Best for: When N-Oxide is not an option and 3-nitro isomer is required.

The Workflow:

  • Extreme Conditions: Requires

    
     / 
    
    
    
    /
    
    
    (Oleum).
  • Temperature: Reaction typically requires 300°C - 330°C [5].

  • Yield: Typically very low (<10%) due to decomposition.

  • Alternative: Use Dinitrogen Pentoxide (

    
    )  in liquid 
    
    
    
    or sulfolane to achieve nitration at lower temperatures, though this requires specialized handling of
    
    
    [6].
Visualization: Reaction Energy Pathways

Why the N-Oxide route allows for safer, lower-temperature processing.

EnergyProfile Pyridine Pyridine + HNO3 (High Barrier) PyridineTS TS: Pyridinium (Repulsive) Pyridine->PyridineTS  Ea >> 30 kcal/mol Product3 3-Nitropyridine (Low Yield, >300°C) PyridineTS->Product3 NOxide Pyridine-N-Oxide (Activated) NOxideTS TS: N-Oxide (Stabilized) NOxide->NOxideTS  Ea ~ 20 kcal/mol Product4 4-Nitropyridine-N-Oxide (High Yield, 130°C) NOxideTS->Product4

Figure 2: Kinetic comparison. The N-oxide pathway significantly lowers the activation energy (


), allowing the reaction to proceed at 130°C rather than 300°C.

FAQ: Expert Insights

Q: Why can't I just use standard nitration conditions (0°C)? A: At 0°C, pyridine is instantly protonated by the acid. The resulting pyridinium ion is electronically dead to electrophilic attack. You must add heat to overcome this deactivation. If you run at 0°C, you are simply mixing reagents that will detonate if you heat them up later in a closed system.

Q: How do I remove the N-oxide after nitration? A: The N-oxide moiety is easily removed (deoxygenated) using Phosphorus Trichloride (


)  or by catalytic hydrogenation (Raney Nickel/H2), converting the 4-nitropyridine-N-oxide into 4-nitropyridine.

Q: What is the "Red Fume" warning? A: If you see copious red fumes (


) during the reaction ramp, it often indicates oxidative decomposition of the ring rather than nitration. Check your stoichiometry. If you used dilute nitric acid, you are oxidizing the ring. You must use Fuming 

and keep the system anhydrous.

References

  • Optimization of Continuous Flow Nitration: Organic Process Research & Development, "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration," 2020.[4] [Link]

  • Pyridine N-Oxide Reactivity: New Journal of Chemistry, "Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives," 2025. [Link]

  • Standard N-Oxide Protocol: OC-Praktikum, "Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide," University of Regensburg. [Link]

  • Meta-Nitration Challenges: Journal of Organic Chemistry, "Meta-Nitration of Pyridines and Quinolines," 2022. [Link]

  • Safety of Runaway Reactions: IChemE Symposium Series, "Runaway reaction hazards in processing organic nitrocompounds." [Link]

Sources

Methods for reducing nitroso byproducts in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Department: Process Chemistry & Formulation Support Status: Active | Updated: September 2024 Guidance Alignment

Executive Summary

Nitrosamine impurities, particularly Nitrosamine Drug Substance-Related Impurities (NDSRIs), represent a critical compliance risk in pharmaceutical development. Formation occurs via the reaction of vulnerable amines (secondary/tertiary) with nitrosating agents (nitrites,


) under acidic conditions.[1]

This technical guide provides validated protocols for remediating nitrosamine formation in both API Synthesis and Drug Product Formulation , aligned with the FDA’s Control of Nitrosamine Impurities in Human Drugs (Rev. 2, Sept 2024).

Module 1: Diagnostic Triage (Troubleshooting Q&A)

Q1: We are detecting high levels of NDSRIs in our stability samples (T=6 months), but T=0 results were compliant. What is the root cause? A: This indicates formation within the solid-state formulation , not carryover from the API. The most probable cause is the interaction between trace nitrites in excipients (commonly Microcrystalline Cellulose, Lactose, or Crospovidone) and the API amine moiety.

  • Action: Screen excipients for nitrite content (<0.1 ppm recommended).

  • Remediation: Implement a "Scavenger System" (See Module 3) or switch to low-nitrite excipient grades.[2]

Q2: Our process uses Sodium Azide (


) and we are seeing nitrosamines. We quench with Urea but it’s not working. Why? 
A:  Urea is kinetically slow and often ineffective at fully quenching nitrosating species in heterogeneous mixtures. Furthermore, urea nitrate salts are stable in acidic media, potentially creating a "reservoir" of nitrosating agents that react later during workup or solvent recovery.
  • Action: Switch to Sulfamic Acid . It reacts rapidly with nitrous acid to form inert Nitrogen gas (

    
    ) and Sulfate, irreversibly destroying the nitrosating potential.
    

Q3: We see nitrosamines in our QC analysis, but process validation samples are clean. Is this a false positive? A: Likely, yes. "In-situ formation" during sample preparation is a common artifact. If your diluent is acidic and your sample contains trace nitrites, the heating/sonication step in QC can generate nitrosamines in the vial.

  • Action: Add sulfamic acid or ascorbic acid to the analytical diluent to quench reactions prior to injection.

Module 2: Synthetic Process Mitigation (API Focus)
Mechanism of Action & Intervention

To mitigate risk, you must break the "Nitrosation Triangle": Amine + Nitrosating Agent + Acid.

NitrosationPathways Nitrite Nitrite Source (NaNO2, Reagents) Agent Nitrosating Agent (N2O3, H2NO2+) Nitrite->Agent Activation Acid Acidic Conditions (pH < 4) Acid->Agent Nitrosamine N-Nitrosamine (Carcinogen) Agent->Nitrosamine + Amine Scavenger Scavenger Intervention (Sulfamic Acid/Ascorbate) Agent->Scavenger Interception Amine Vulnerable Amine (Secondary/Tertiary) Amine->Nitrosamine Inert Inert Byproducts (N2, Sulfate) Scavenger->Inert Rapid Reduction

Figure 1: The Nitrosation Pathway. Red nodes indicate hazard sources; Green nodes indicate chemical intervention points.

Protocol: The Sulfamic Acid Quench

Application: Removal of residual nitrous acid/nitrites after diazotization or oxidation steps involving nitric acid.

Materials:

  • Sulfamic Acid (Solid or 10-20% aq. solution)

  • Starch-Iodide Paper (Endpoint detection)

Procedure:

  • Assessment: Measure the reaction mixture pH. Ensure pH < 2 (Sulfamic acid kinetics are fastest in acidic media).

  • Dosing: Calculate the theoretical excess of nitrite/nitric acid. Add 1.1 to 1.5 equivalents of Sulfamic Acid relative to the estimated residual nitrite.

    • Note: Unlike Urea, slight excess of Sulfamic Acid is benign and easily washed out as sulfate.

  • Reaction: Agitate at 20–25°C for 30–60 minutes.

    • Observation: Look for gas evolution (

      
      ).[3]
      
  • Verification: Spot an aliquot onto Starch-Iodide paper.

    • Blue/Black: Nitrite still present.[4] Add more Sulfamic Acid.

    • White/Colorless: Quench complete.

  • Workup: Proceed to neutralization/extraction. The byproduct is Sulfuric Acid/Sulfate, which is water-soluble.

Why this works:



This reaction is irreversible and produces gas, driving the equilibrium to completion [1][3].
Module 3: Formulation Mitigation (Drug Product)

When API modification is impossible, mitigation must occur in the drug product by adding "Scavengers" that compete with the amine for the nitrosating agent.

Comparative Data: Scavenger Efficacy
ScavengerMechanismOptimal pHProsCons
Ascorbic Acid (Vit C) Redox (Reduces

to NO)
3.0 - 5.0Highly effective; GRAS listed.Can cause Maillard browning; pH dependent.
Alpha-Tocopherol (Vit E) Radical ScavengingNeutral/LipophilicGood for lipid formulations.Poor water solubility; harder to disperse.
Glycine / Histidine Nucleophilic Attack> 6.0Stable; minimal side reactions.Slower kinetics than Ascorbic Acid.
Sodium Carbonate pH Modification> 7.0Prevents acid-catalyzed nitrosation.High pH may degrade alkali-sensitive APIs.
Protocol: Scavenger Screening Workflow

Application: Reducing NDSRI formation in solid oral dosage forms.

  • Baseline Measurement: Quantify nitrite levels in all excipients (Lactose, MCC, Magnesium Stearate).

  • Ratio Selection:

    • Start with a molar ratio of 1:1 to 2:1 (Scavenger : Amine Impurity potential) OR

    • 1 wt% to 5 wt% of the total tablet weight if molar calculation is difficult.

  • Blending:

    • Critical Step: Pre-blend the scavenger with the high-nitrite excipient (e.g., MCC) before adding the API. This neutralizes nitrites at the source before they contact the API.

  • Stress Testing:

    • Incubate prototype tablets at accelerated conditions (40°C/75% RH) for 1 month.

    • Compare NDSRI levels against a control (no scavenger).

Module 4: Decision Logic for Troubleshooting

Use this logic flow to determine the correct Corrective and Preventive Action (CAPA).

TroubleshootingTree Start High Nitrosamine Detected SourceCheck Is it in API or Drug Product? Start->SourceCheck API API Synthesis SourceCheck->API Product Drug Product SourceCheck->Product SolventCheck Check Solvents (DMF/Recycled?) API->SolventCheck QuenchCheck Check Quench Step SolventCheck->QuenchCheck Clean Action1 Switch Solvent or Audit Recycler SolventCheck->Action1 Contaminated Action2 Implement Sulfamic Acid Wash QuenchCheck->Action2 Ineffective ExcipientCheck Excipient Nitrite Levels Product->ExcipientCheck Action3 Switch to Low-Nitrite Grades ExcipientCheck->Action3 High Nitrite Action4 Add Antioxidant (Vit C/E) ExcipientCheck->Action4 Low Nitrite (Reaction still occurring)

Figure 2: Troubleshooting Decision Tree for Nitrosamine Impurities.

References
  • FDA. (2024).[5][6] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). U.S. Food and Drug Administration.[5][6][7][8] [Link]

  • Gold Refining Forum (Technical Discussion). (2012). Chemical - Urea, its use in refining (Sulfamic Acid vs Urea Mechanism). [Link]

  • ACS. (2024). Strategy to Assess and Control Nitrosamine Formation in API during Storage. Organic Process Research & Development. [Link]

Sources

Recrystallization techniques for purifying nitropyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Nitropyridine Compounds

Subject: Advanced Recrystallization Strategies for Nitropyridine Derivatives Ticket ID: #REC-NP-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Dual Challenge of Nitropyridines

Purifying nitropyridine compounds presents a unique paradox in organic synthesis. You are dealing with a molecule that possesses a basic nitrogen atom (the pyridine ring) and a strongly electron-withdrawing, energetic nitro group. This combination creates two primary challenges:

  • Solubility Schizophrenia: The compound is polar but often poorly soluble in water due to the aromatic ring, yet too polar for non-polar hydrocarbons.

  • Thermal Instability: Nitro groups render these compounds energetic. Recrystallization involves heat, and heat applied to nitro compounds without thermal data is a safety hazard.

This guide moves beyond standard textbook procedures to address the specific physicochemical behavior of nitropyridines.

Module 1: Solvent System Selection (The "Golden Triangle")

Q: Standard solvents (Ethanol, Hexane) aren't working. How do I rationally select a solvent system for a nitropyridine?

A: Stop guessing. You must balance the Dielectric Constant against the Protonation Potential .

Nitropyridines are weak bases. If you use a solvent that is too acidic (even slightly), you risk protonating the pyridine nitrogen, forming a salt that will not crystallize in the same habit as the free base. Conversely, the nitro group requires a solvent with sufficient dipole moment to interact with it.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Target Compound ProfileWhy it Works
Ethanol / Water 9:1 to 5:1Polar nitropyridines (e.g., amino-nitropyridines)Water acts as a strong anti-solvent; Ethanol solubilizes the aromatic core via H-bonding.
Ethyl Acetate / Heptane VariableLipophilic nitropyridines (e.g., chloro-nitropyridines)"Classic" pairing. EtOAc dissolves the nitro group; Heptane forces precipitation. Safer than Hexane.
Toluene 100%High-melting nitropyridinesHigh boiling point allows dissolution of stubborn solids; aromatic pi-stacking aids solubility.
IPA (Isopropyl Alcohol) 100%General purposeIntermediate polarity; often suppresses "oiling out" better than Ethanol.

Critical Warning: Avoid chlorinated solvents (DCM, Chloroform) for crystallization if possible. They often form solvates with pyridines that are difficult to dry off, leading to falsely high yields and impure NMR spectra.

Workflow: The Solubility Screen

SolventScreening Start Start Screening Test1 Test 100mg in 1mL Solvent Start->Test1 ColdSol Soluble Cold? Test1->ColdSol Heat Heat to Reflux ColdSol->Heat No ResultBad1 Too Soluble (Poor Recovery) ColdSol->ResultBad1 Yes HotSol Soluble Hot? Heat->HotSol Cool Cool Slowly HotSol->Cool Yes ResultBad2 Insoluble (Change Solvent) HotSol->ResultBad2 No ResultGood Crystals Form (Candidate) Cool->ResultGood

Figure 1: Logical flow for rapid solvent screening. This minimizes material loss before scale-up.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow/orange oil at the bottom of the flask instead of crystals. Why?

A: This is the most common failure mode with nitro compounds. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. Essentially, your compound melts out of the solution before it can organize into a lattice.

The Mechanism: Impurities act as melting point depressants.[1] If your crude nitropyridine is only 80% pure, its melting point might drop below the boiling point of your solvent. When you cool the solution, the compound precipitates as a liquid (oil) rather than a solid.[2]

The Protocol to Fix Oiling Out:

  • The "Seeding at Cloud Point" Technique:

    • Dissolve the compound at reflux.

    • Cool very slowly.

    • As soon as you see the faintest turbidity (cloudiness), add a seed crystal of pure product.

    • Why? The seed provides a template for the molecules to latch onto, bypassing the liquid phase.

  • The Trituration Rescue:

    • If you have an oil, decant the supernatant solvent.[2]

    • Add a small amount of cold solvent (e.g., cold Ethanol) to the oil.

    • Scratch the glass side of the flask vigorously with a glass rod.

    • Why? Mechanical energy and surface defects can induce nucleation.

  • Change the Solvent:

    • Switch to a solvent with a lower boiling point (e.g., from Toluene to Methanol). This ensures the solution temperature is always below the melting point of the oiled product.

Module 3: Separation of Regioisomers

Q: I have a mixture of 3-nitropyridine and 4-nitropyridine isomers. Can recrystallization separate them?

A: Often, yes. Nitropyridine isomers usually have significantly different dipole moments and packing efficiencies.

  • Symmetry Rule: The more symmetrical isomer (often the para or 4-nitro isomer) usually has a higher melting point and lower solubility due to better crystal lattice packing.

  • Protocol:

    • Perform a "Dissolution Selectivity" test.[3] Suspend the mixture in hot solvent (don't dissolve completely).

    • The less soluble isomer (likely the symmetrical one) will remain solid.

    • Filter the hot suspension.[4]

    • Solid: Enriched High-MP isomer.

    • Filtrate: Enriched Low-MP isomer (crystallize this separately).

Module 4: Safety & Thermal Stability (Critical)

Q: Are there specific safety risks I should be aware of?

A: YES. Nitropyridines are energetic materials. The decomposition energy is often >500 J/g.[5]

Mandatory Safety Check: Before attempting any recrystallization on a scale >1 gram, you must consult DSC (Differential Scanning Calorimetry) data.

  • Look for: The "Onstep of Decomposition" (

    
    ).
    
  • Rule: Never heat your recrystallization solvent to within 50°C of

    
    .
    
  • Example: If 2-amino-3-nitropyridine decomposes at 180°C, keep your solvent bath below 130°C.

SafetyCheck Start Scale Up > 1g? CheckDSC Check DSC Data Start->CheckDSC Exotherm Exotherm Detected? CheckDSC->Exotherm CalcGap Calculate Safety Gap (T_onset - 50°C) Exotherm->CalcGap Yes Proceed Proceed with Recrystallization Exotherm->Proceed No (Unlikely) CalcGap->Proceed Process Temp < Gap Stop STOP: Run TGA/ARC CalcGap->Stop Process Temp > Gap

Figure 2: Safety decision tree for thermal processing of nitro compounds.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.Link

  • American Institute of Chemical Engineers (AIChE). A New Recrystallization Method for Nitroguanidine.Link

  • University of Camerino. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.Link

  • BenchChem. In-depth Technical Guide: Thermal Stability and Decomposition of Disodium Pyridine-2,6-dicarboxylate.Link

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide.Link

Sources

Technical Support Center: Managing Exothermic Reactions in Industrial Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermodynamics of Nitration

Welcome to the Technical Support Center. You are likely here because you are dealing with one of the most hazardous yet essential unit processes in chemical manufacturing. Nitration reactions are characterized by rapid kinetics and high exothermicity (typically -150 to -300 kJ/mol).

In industrial settings, the margin for error is nonexistent. A thermal runaway here does not just mean lost product; it often leads to the "thermal explosion" of unstable nitro-intermediates or the catastrophic decomposition of the mixed acid system itself.

This guide moves beyond basic safety protocols to the causality of thermal events. We will troubleshoot specific scenarios using thermodynamic principles and self-validating control systems.

Module 1: Thermal Runaway & Critical Safety Parameters

Q1: I have calculated the cooling capacity, but the reaction temperature still spikes uncontrollably during scale-up. What is happening?

Diagnosis: You are likely experiencing Reactant Accumulation due to a mismatch between dosing rate and reaction kinetics, often exacerbated by mass transfer limitations.

The Mechanism: In a semi-batch nitration (the most common industrial method), you rely on the reaction occurring immediately upon dosing the substrate (or acid) so that heat is generated at the same rate it is removed.

  • The Error: If the temperature is too low or mixing is inefficient (mass transfer limited), the nitrating agent accumulates unreacted in the vessel.

  • The Trigger: Once the temperature rises slightly or mixing improves, all the accumulated reagent reacts simultaneously. This releases a massive "pulse" of heat that exceeds the cooling capacity of the jacket, pushing the system into a runaway trajectory.[1]

Troubleshooting Protocol:

  • Stop Dosing Immediately: Do not attempt to "cool it down" while adding more fuel.

  • Verify

    
    :  Ensure your reactor temperature is high enough to initiate the reaction immediately upon addition, preventing accumulation.
    
  • Implement RC1 Validation: Use Reaction Calorimetry (RC1) to compare the Heat Flow (

    
    )  curve with the Dosing (
    
    
    
    )
    curve. They should overlay perfectly. If
    
    
    lags behind
    
    
    , you have dangerous accumulation.
Q2: How do I scientifically determine the "Never Exceed" temperature for my specific nitration?

Diagnosis: You need to define your Maximum Temperature of Synthesis Reaction (MTSR) relative to the decomposition onset.

The Logic: You cannot rely on literature boiling points. You must calculate the MTSR, which is the temperature the reactor would reach if cooling failed and all accumulated reactants reacted adiabatically.

Step-by-Step Calculation:

  • Determine

    
     (Adiabatic Temperature Rise): 
    
    
    
    
    (Where
    
    
    is reaction energy,
    
    
    is concentration,
    
    
    is mass,
    
    
    is heat capacity).[2][3]
  • Calculate MTSR:

    
    
    (Where 
    
    
    
    is the fraction of accumulated reactant).
  • The Safety Rule: Ensure

    
     , where 
    
    
    
    is the temperature at which the time-to-maximum-rate of the decomposition reaction is 24 hours.

Visualization: The Runaway Escalation Pathway

The following diagram illustrates the causal chain of a nitration runaway event and the critical intervention points.

RunawayPathway Start Normal Operation (Semi-Batch Dosing) Accumulation Reactant Accumulation (Low Temp or Poor Mixing) Start->Accumulation Kinetic mismatch Trigger Trigger Event (Mixing impoves or T rises) Accumulation->Trigger Delayed reaction Intervention1 Intervention: Stop Dosing Increase Stirring RPM Accumulation->Intervention1 Pulse Heat Pulse > Cooling Capacity Trigger->Pulse Exponential rate MTSR_Breach Temp exceeds MTSR Pulse->MTSR_Breach Loss of thermal control Intervention2 Intervention: Emergency Quench/Dump Pulse->Intervention2 Decomp Secondary Decomposition (Explosion Risk) MTSR_Breach->Decomp Runaway

Figure 1: Logical pathway of a thermal runaway event caused by reactant accumulation, highlighting critical intervention points.

Module 2: Reagent Dosing & Mixing Issues

Q3: My yield is low and I see "Red Fumes" (NOx) despite keeping the temperature low. Why?

Diagnosis: You are likely causing Oxidative Decomposition due to local hot spots, even if the bulk temperature is low.

The Mechanism: Nitration competes with oxidation. Concentrated Nitric Acid (


) is a powerful oxidizer.
  • The Cause: Poor agitation creates zones of high acid concentration near the dosing inlet. In these "hot spots," the local temperature exceeds the stability limit, causing the substrate to oxidize instead of nitrate.

  • The Evidence: Red fumes (

    
    ) are the hallmark of nitric acid decomposing or oxidizing organic matter.
    

Corrective Action:

  • Calculate Mixing Reynolds Number: Ensure your flow regime is turbulent (

    
    ).
    
  • Sub-Surface Dosing: Move the dosing dip tube directly into the zone of highest turbulence (near the impeller tip), rather than dripping onto the surface.

  • Dilution: If using mixed acids (

    
    ), ensure the water content is optimized. Water acts as a heat sink and reduces the oxidizing power of 
    
    
    
    without stopping the nitration (provided the acidity function
    
    
    is maintained).
Data Summary: Typical Heat Release Values

Use these values to estimate your cooling requirements. Note: These are approximations; experimental determination via DSC/RC1 is mandatory.

Reaction TypeApprox. Enthalpy (

)
Hazard LevelPrimary Risk
C-Nitration (Aromatic) -150 to -250 kJ/molHighThermal Runaway
O-Nitration (Esterification) -100 to -150 kJ/molHighUnstable Product (Explosive)
N-Nitration -100 to -200 kJ/molExtremeHigh Sensitivity
Sulfuric Acid Dilution -70 to -90 kJ/molModerateHeat spike during quenching

Module 3: Post-Reaction Quenching

Q4: The reaction was stable, but the temperature spiked dangerously during the water quench. Is this normal?

Diagnosis: You are neglecting the Enthalpy of Dilution of the mixed acid system.

The Mechanism: Industrial nitration often uses excess Sulfuric Acid (


) as a catalyst and dehydrating agent. When you quench the reaction mixture into water (or add water to it), the hydration of 

releases massive amounts of heat—often more than the nitration reaction itself.

Safety Protocol:

  • Inverse Quench (Drowning): Always add the reaction mixture into a large volume of ice/water.[4] Never add water into the acid mixture. The latter causes localized boiling and "bumping" (acid splatter).

  • Controlled Rate: The addition rate must be controlled by the temperature of the quench tank, not just the reaction vessel.

  • Phase Separation: Be aware that the product might precipitate as a solid or form a separate oil phase during quenching, which can trap acid. Ensure vigorous stirring during the quench to prevent "acid pockets" in the solid product.

Module 4: Process Intensification (Batch vs. Flow)

Q5: Why is Continuous Flow Chemistry recommended for nitration over Batch processing?

Diagnosis: Batch reactors suffer from a surface-area-to-volume ratio (


) that decreases as you scale up (

). This limits heat removal.[5]

The Solution: Continuous Flow Reactors (Microreactors or Tubular Reactors) maintain a massive


 ratio regardless of scale (by "numbering up" or running longer).

Comparison Logic:

  • Heat Transfer:

    • Batch: Heat removal is limited by the jacket area. Hot spots are common.

    • Flow: The channel diameter is small (mm scale), ensuring the center of the fluid is never far from the cooling wall. Heat removal is almost instantaneous.

  • Inventory (Intrinsic Safety):

    • Batch: A 1000L reactor holds 1000L of potentially explosive material.

    • Flow: A flow reactor might only hold 50mL of reacting fluid at any second. If a runaway occurs, it is contained within a small tube, not a massive vessel.

Workflow Diagram: Continuous Flow Nitration Setup

FlowSetup Substrate Substrate Feed Pump1 Pump A Substrate->Pump1 Acid Nitrating Acid Feed Pump2 Pump B Acid->Pump2 Mixer Micro-Mixer (High Turbulence) Pump1->Mixer Pump2->Mixer Reactor Residence Time Unit (Cooled Plate/Tube) Mixer->Reactor Exothermic Zone QuenchZone Quench Module Reactor->QuenchZone QuenchFeed Water/Ice Feed QuenchFeed->QuenchZone Collection Product Collection QuenchZone->Collection

Figure 2: Schematic of a continuous flow nitration process, emphasizing small active volumes and integrated quenching.

References

  • BenchChem Technical Support. (2025).[4][6] Managing Exothermic Reactions During Nitration of Alcohols. Retrieved from

  • Fauske & Associates. (2022). Adiabatic Calorimetry: A Powerful Tool for Plant Safety. Retrieved from

  • MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from

  • American Chemical Society (ACS). (2009).[7] Facile, Fast and Safe Process Development of Nitration Using Continuous Flow Reactors. Retrieved from

  • National Institutes of Health (NIH). (2025). Continuous-flow-enabled intensification in nitration processes: a review. Retrieved from

  • IChemE. Runaway reaction hazards in processing organic nitrocompounds. Retrieved from

Sources

Challenges in the synthesis of substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Heterocycle Synthesis Support Center: Substituted Pyridines

Status: ONLINE Agent: Senior Application Scientist (Ph.D.) Ticket ID: PYR-SYN-2024

Introduction

Welcome to the Heterocycle Synthesis Support Center. If you are reading this, you are likely staring at a TLC plate showing starting material, a black tar, or the wrong regioisomer.

Pyridine synthesis is deceptively difficult.[1] The ring is electron-deficient (


-deficient), making it resistant to the electrophilic attacks that work on benzene, yet prone to nucleophilic attacks that are often difficult to control regiochemically. Furthermore, the nitrogen atom is a "catalyst poison" that shuts down palladium cycles.

This guide treats your synthesis as a system to be debugged. Below are the three most common "error codes" in pyridine chemistry and their patch protocols.

Module 1: Electrophilic Aromatic Substitution (EAS) Fails

Error Code: NO_REACTION or LOW_YIELD Symptom: You are attempting to nitrate, halogenate, or acylate a pyridine ring, but the reaction requires extreme heat (200°C+) or yields <10%.

Root Cause Analysis

The pyridine nitrogen is the problem.[1]

  • Electronic Deactivation: The electronegative nitrogen pulls electron density via induction (

    
    ) and resonance (
    
    
    
    ), leaving the ring electron-poor.
  • The Acid Trap: EAS reagents are Lewis or Brønsted acids (e.g.,

    
    , 
    
    
    
    ). The basic pyridine nitrogen (
    
    
    ) reacts instantly to form the pyridinium cation (
    
    
    ). This cation is even more electron-deficient than the neutral ring, effectively stopping the reaction.
Protocol: The N-Oxide "Patch"

Do not force the reaction on the neutral pyridine. Activate the ring by converting it to Pyridine N-oxide . The oxygen atom donates electron density back into the ring (specifically at C2 and C4) via resonance, overcoming the inductive withdrawal.

Step-by-Step Workflow:

  • Oxidation: Treat pyridine with

    
    -CPBA (DCM, RT) or 
    
    
    
    /Acetic Acid to form Pyridine N-oxide.
  • Substitution: Perform the nitration/halogenation. The N-oxide directs para (C4) and ortho (C2).

  • Reduction (Deoxygenation): Remove the oxygen using

    
     or 
    
    
    
    (Pd/C).

EAS_Strategy cluster_0 Standard Route (Failed) cluster_1 N-Oxide Activation Route (Success) Pyridine Pyridine DeadEnd Pyridinium Salt (Deactivated) Pyridine->DeadEnd + Electrophile (E+) PyNO Pyridine N-Oxide Substituted 4-Nitro-Pyridine N-Oxide PyNO->Substituted HNO3/H2SO4 (Resonance Activation) Final 4-Substituted Pyridine Substituted->Final PCl3 or H2/Pd (Deoxygenation)

Figure 1: Comparison of direct EAS (failure mode) vs. N-oxide activation strategy.

Module 2: The "2-Pyridyl Problem" in Cross-Coupling

Error Code: PROTODEBORONATION Symptom: Suzuki-Miyaura coupling with 2-pyridyl boronic acid fails. NMR shows the boronic acid has vanished, replaced by unsubstituted pyridine (protodeboronation), not the coupled product.

Root Cause Analysis

2-Pyridyl boronic acids are notoriously unstable.[2][3][4][5] The C-B bond at the 2-position is highly labile.

  • Mechanism: In the presence of water and base (standard Suzuki conditions), the molecule forms a zwitterionic intermediate where the nitrogen protonates or coordinates to the boron. This facilitates rapid hydrolysis of the C-B bond, replacing it with C-H before the palladium can transmetalate.

Troubleshooting Guide
MethodStability RiskRecommendation
Free Boronic Acid Critical Avoid if possible. Half-life is minutes in aqueous base.
Pinacol Ester High Slightly better, but still prone to degradation.
MIDA Boronate Low Gold Standard. The boron is

hybridized and protected from hydrolysis.
Protocol: The MIDA Boronate Solution

Utilize MIDA (N-methyliminodiacetic acid) boronates .[2][6] These are "slow-release" reagents.[4][5] Under the reaction conditions, the MIDA ligand slowly hydrolyzes, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.

Optimized Conditions (Burke Protocol):

  • Reagent: 2-Pyridyl MIDA boronate.[4][5]

  • Catalyst:

    
     / XPhos (Active catalyst system).
    
  • Solvent: Dioxane/Water (5:1).

  • Base:

    
     (anhydrous preferred if sensitive).
    
  • Temp: 60–100°C.

Pro Tip: If you cannot source the MIDA boronate, switch the roles: Use 2-bromopyridine (electrophile) and an aryl boronic acid (nucleophile). The 2-bromopyridine is stable.

Module 3: Regioselectivity in Radical Alkylation (Minisci)

Error Code: ISOMER_MIXTURE Symptom: Minisci reaction (radical addition) yields a 1:1 mixture of C2 and C4 alkylated products.[7]

Root Cause Analysis

Nucleophilic alkyl radicals attack the protonated pyridine ring at positions with the lowest LUMO energy. Both C2 and C4 are highly electrophilic in the pyridinium state. Without steric or electronic bias, selectivity is poor.

Protocol: C4-Selective Blocking Strategy

To achieve exclusive C4 selectivity, you must sterically block the C2 positions or use a directing group.[8]

The Baran Diversification Method: Use a maleate-derived blocking group on the nitrogen.[8][9]

  • Install Block: React pyridine with dimethyl acetylenedicarboxylate (DMAD) to form a bulky zwitterionic intermediate that blocks the N and effectively shields the C2 positions.

  • Radical Attack: Perform the Minisci reaction (Ag-catalyzed decarboxylation of carboxylic acids). The radical is forced to attack the exposed C4 position.

  • Deprotection: The blocking group is removed during workup or a separate mild acid step.

Minisci_Selectivity cluster_classic Classic Minisci cluster_baran Baran C4-Selective Protocol Start Unsubstituted Pyridine Result1 Mixture C2 + C4 (Difficult Separation) Start->Result1 Direct Radical Addition Step1 Add Blocking Group (DMAD) Start->Step1 Pre-functionalization Step2 Radical Addition (R-COOH, Ag+) Step1->Step2 Result2 C4-Substituted Pyridine (>90% Regioselectivity) Step2->Result2

Figure 2: Workflow for achieving C4 regioselectivity in radical alkylation.

FAQs: Common Lab Frustrations

Q: My pyridine product streaks on the silica column and I lose mass. How do I purify it? A: Pyridines are basic and interact with the acidic silanols on silica gel, causing "streaking" and irreversible adsorption.

  • Fix 1: Add 1% Triethylamine (Et3N) to your eluent system. This neutralizes the silica sites.

  • Fix 2: Use Alumina (neutral or basic) instead of silica.

  • Fix 3: If the product is non-polar enough, wash the crude organic layer with dilute HCl to pull the pyridine into the aqueous phase (as the salt), wash the organic phase (removes non-basic impurities), then basify the aqueous layer and extract back into DCM.

Q: I need to functionalize C3 (Meta), but EAS won't work. What now? A: Direct C3 functionalization is the "Holy Grail." EAS is too harsh.

  • Solution: Use Ir-catalyzed C-H borylation (sterics permitting, usually favors meta/para) or the McNally phosphonium salt strategy . This involves activating the pyridine with

    
     and a phosphine to make a reactive intermediate that can be coupled with nucleophiles at C3/C4 depending on the specific ligand architecture.
    

References

  • EAS & N-Oxide Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for N-oxide mechanisms).
  • 2-Pyridyl MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Protodeboronation Mechanism: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • C4-Selective Minisci: Choi, J., et al. (2021).[9] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143(30), 11927–11933. Link

  • C3-Functionalization: Hilton, M. C., et al. (2019). "Heteroarene C–H functionalization via intermediate-assisted regioselective decay." Science, 365, 1260-1264. Link

Sources

Optimizing solvent choice for reactions involving nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Welcome to the Nitropyridine Optimization Center. This guide addresses the specific physicochemical challenges of working with nitropyridines—compounds defined by their electron-deficient rings, poor solubility in non-polar media, and high susceptibility to nucleophilic attack. The following protocols and troubleshooting workflows are designed to optimize solvent selection for Nucleophilic Aromatic Substitution (SNAr), hydrogenation, and green process development.

Module 1: Solubility & Dissolution Troubleshooting

Q: My nitropyridine substrate precipitates out of standard organic solvents (Toluene, DCM). How do I select a solvent that balances solubility with work-up ease?

A: Nitropyridines possess a high dipole moment due to the interaction between the pyridine nitrogen (lone pair) and the electron-withdrawing nitro group. This makes them poorly soluble in non-polar solvents like hexane or toluene and moderately soluble in chlorinated solvents.

The Solubility Hierarchy: Based on thermodynamic solubility parameters for nitropyridine derivatives (e.g., 3-hydroxy-2-nitropyridine), the solubility order generally follows: THF > Acetone > MeCN > EtOAc > Alcohols > Water > Hexane [1].[1]

Troubleshooting Protocol:

  • Primary Choice (THF/MeCN): If the reaction tolerates coordination, use Tetrahydrofuran (THF) or Acetonitrile (MeCN). They offer high solubility and are easily removed (low boiling points).

  • The "Universal" Solvents (DMF/DMSO): For highly functionalized or zwitterionic nitropyridines, you may be forced to use Dipolar Aprotic solvents (DMF, DMSO, NMP).

    • Warning: These are difficult to remove. See Module 4 for work-up strategies.

  • Protic Solvents: Avoid alcohols if your reaction involves strong electrophiles, as the hydroxyl group may compete.

Visual Guide: Solvent Selection Logic

SolubilityLogic Start Substrate: Nitropyridine Derivative CheckPolarity Is the substrate zwitterionic or highly polar? Start->CheckPolarity HighlyPolar Yes: Requires High Dielectric Constant CheckPolarity->HighlyPolar Yes NotHighlyPolar No: Moderate Polarity CheckPolarity->NotHighlyPolar No DMSO_DMF Use DMSO, DMF, or NMP (High Solubility, Difficult Work-up) HighlyPolar->DMSO_DMF ReactionType Reaction Type? NotHighlyPolar->ReactionType SNAr S_NAr / Coupling ReactionType->SNAr MeCN_THF Use MeCN or THF (Good Solubility, Easy Removal) SNAr->MeCN_THF Green Green Alternative? MeCN_THF->Green MeTHF 2-MeTHF or EtOAc Green->MeTHF

Figure 1: Decision tree for selecting the optimal solvent based on substrate polarity and reaction constraints.

Module 2: SNAr Reaction Optimization

Q: My SNAr reaction is sluggish, or I am observing regioselectivity issues. How does solvent choice impact the mechanism?

A: The rate-determining step in SNAr on nitropyridines is typically the formation of the Meisenheimer Complex (anionic intermediate).

1. Reactivity Enhancement (The "Naked" Nucleophile Effect):

  • Dipolar Aprotic Solvents (DMF, DMSO): These are superior because they solvate cations (e.g., Na+, K+) well but leave the anionic nucleophile "naked" (unsolvated) and highly reactive. They also stabilize the polar Meisenheimer transition state [2].

  • Protic Solvents (Alcohols): These form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that reduces reactivity. Only use alcohols if the nucleophile is the solvent itself (e.g., methoxide in methanol).

2. Regioselectivity Control: Solvent polarity can invert regioselectivity. For example, in 2,6-dichloro-3-substituted pyridines, non-polar solvents (DCM) may favor C2 substitution (guided by H-bonding or sterics), while highly polar solvents can shift preference to C6 by stabilizing specific transition state dipoles [3].

Comparative Solvent Data for SNAr:

Solvent ClassExamplesSNAr RateWork-up DifficultyGreen Score
Dipolar Aprotic DMF, NMP, DMSOHigh (Best)High (High BP, water miscibility)Low (Reprotoxic)
Polar Ethers THF, 1,4-DioxaneModerateLowModerate
Green Aprotic 2-MeTHF , CyreneModerate-HighLow (2-MeTHF forms azeotropes)High
Protic MeOH, EtOHLow (unless solvolysis)LowHigh

Green Chemistry Protocol (Replacing DMF): Recent studies validate surfactant-mediated aqueous systems .

  • Protocol: Use 2 wt% TPGS-750-M or HPMC (Hydroxypropyl methylcellulose) in water.

  • Mechanism: The nitropyridine and nucleophile migrate into the hydrophobic lipophilic core of the micelle, creating a high local concentration that accelerates the reaction at mild temperatures, completely avoiding DMF [4].

Module 3: Hydrogenation & Safety

Q: I need to reduce the nitro group to an amine. What solvent minimizes the risk of fire and catalyst poisoning?

A: Hydrogenation of nitropyridines is exothermic and involves pyrophoric catalysts (Pd/C, Raney Ni). Solvent choice is a critical safety control.

Critical Safety & Chemistry Factors:

  • Heat Dissipation: Methanol and Ethanol are standard because they have high heat capacity and dissolve the amino-pyridine product well. However, they are flammable.

  • Acidity/Basicity:

    • Avoid Halogenated Solvents: DCM can produce HCl under hydrogenation conditions, poisoning the catalyst.

    • Acetic Acid: Often added to prevent the coupling of the intermediate hydroxylamine with the nitroso compound (which forms azo dimers).

  • Green Replacement: Ethyl Acetate (EtOAc) is a safer, non-protic alternative. It minimizes flammability risks compared to ethers and does not poison catalysts.

Visual Guide: Hydrogenation Workflow

HydrogenationSafety Input Nitropyridine + H2 + Cat SolventChoice Solvent Selection Input->SolventChoice Methanol Methanol/Ethanol (Fast, Good Solubility) SolventChoice->Methanol Standard EtOAc Ethyl Acetate (Safer, Non-protic) SolventChoice->EtOAc Green/Safe Risk Risk: Hydroxylamine Accumulation Methanol->Risk EtOAc->Risk Mitigation Add Acid (AcOH) or Increase Pressure Risk->Mitigation Product Aminopyridine Mitigation->Product

Figure 2: Workflow for safe hydrogenation solvent selection, highlighting risk mitigation for hydroxylamine intermediates.

Module 4: Work-up & Purification

Q: I used DMSO/DMF for my reaction. How do I isolate my product without tedious back-extraction?

A: Removing high-boiling polar aprotic solvents is the bottleneck of nitropyridine synthesis.

Method A: The "Flood & Filter" (For Solids) If your product is solid and lipophilic:

  • Pour the reaction mixture slowly into 10x volume of ice-water with vigorous stirring.

  • The dipolar solvent (DMSO/DMF) partitions into the water.

  • The nitropyridine precipitates. Filter and wash with water.[2]

Method B: The 2-MeTHF Extraction (For Oils) If the product does not precipitate:

  • Do not use DCM (it often forms emulsions with DMF/Water).

  • Use 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why? It partitions poorly with water compared to THF, allowing for sharper phase separation even when DMF is present.

  • Wash the organic layer with 5% LiCl (aq) . Lithium ions coordinate strongly with DMF/DMSO, pulling them into the aqueous phase more effectively than brine.

References
  • Wang, C., et al. (2019). "Solubility Measurement and Modeling of 3-Hydroxy-2-nitropyridine in Ten Pure Solvents." Journal of Chemical & Engineering Data. Link

  • Nudelman, N. S., et al. (1987).[3] "Solvents effects on aromatic nucleophilic substitutions." Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • BenchChem Technical Support.[4] (2025).[4][5] "Regioselectivity in Substituted Pyridine Reactions." Link

  • Lipshutz, B. H., et al. (2021).[6] "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry. Link

  • Chandra, T., et al. (2018). "Hazards associated with laboratory scale hydrogenations." University of Wisconsin-Madison Chemistry Safety. Link

Sources

Validation & Comparative

HPLC-UV Analysis of Nitropyridine Derivatives: A Comparative Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of nitropyridine derivatives (e.g., 2-nitropyridine, 3-nitropyridine, 4-nitropyridine, and their amino-analogs) presents a classic chromatographic challenge.[1] These compounds possess a unique combination of high polarity, weak basicity, and structural isomerism that frequently leads to co-elution and peak tailing on standard alkyl-bonded phases (C18).

This guide objectively compares three separation strategies: Standard C18 , Ion-Pairing (IP-RP) , and Fluorinated Stationary Phases (PFP) .[1] Based on experimental evidence and mechanistic theory, the Pentafluorophenyl (PFP) phase is identified as the superior methodology for this application, offering distinct selectivity through


 interactions and dipole-dipole mechanisms that C18 cannot provide.[1]

The Challenge: Why Standard Methods Fail

Nitropyridines are electron-deficient aromatic heterocycles.[1] Their analysis is complicated by two primary factors:

  • Regioisomerism: The position of the nitro group (

    
    ) significantly alters the dipole moment but has minimal effect on hydrophobicity. Standard C18 columns, which discriminate primarily on hydrophobicity, often fail to resolve 2-, 3-, and 4-isomers (e.g., 2-amino-3-nitropyridine vs. 2-amino-5-nitropyridine).[1]
    
  • Silanol Interactions: The basic nitrogen in the pyridine ring can interact with residual silanols on the silica surface, causing severe peak tailing. While the nitro group is electron-withdrawing (lowering the pKa of the ring nitrogen to < 2.0 for some isomers), amino-substituted derivatives remain sufficiently basic to tail significantly at neutral pH.

Comparative Analysis of Methodologies

The following table summarizes the performance of the three most common approaches to nitropyridine analysis.

FeatureMethod A: Standard C18 Method B: Ion-Pairing (IP-RP) Method C: PFP (Fluorinated)
Mechanism Hydrophobic InteractionHydrophobic + Ionic InteractionHydrophobic +

+ Dipole
Isomer Resolution Poor (Co-elution common)Moderate to GoodExcellent (Shape selectivity)
Peak Shape Tailing (Tf > 1.[1]5)Sharp (Tf < 1.2)Sharp (Tf < 1.2)
Equilibration Fast (< 10 min)Slow (> 45 min)Moderate (~15 min)
MS Compatibility HighLow (Non-volatile salts)High
Robustness HighLow (Temp/Conc sensitive)High
Verdict Not RecommendedLegacy SolutionRecommended
Mechanistic Insight: The "Fluorine Effect"

Why does PFP win? Unlike C18, which is a "passive" hydrophobic surface, the PFP ring is highly electronegative due to the five fluorine atoms. This creates a "cavity" that invites electron-rich or dipolar analytes.[1] Nitropyridines, being electron-deficient, engage in strong charge-transfer and dipole-dipole interactions with the PFP phase.[1] Furthermore, Methanol (MeOH) is preferred over Acetonitrile (ACN) for PFP phases because ACN's


-electrons can compete with the analyte for the stationary phase, suppressing selectivity.

Visualizing the Separation Mechanism

The following diagram illustrates the multi-modal interaction mechanism of the PFP phase compared to the singular mechanism of C18.

G cluster_0 Standard C18 Interaction cluster_1 PFP (Pentafluorophenyl) Interaction C18_Ligand C18 Alkyl Chain (Hydrophobic Only) Analyte_C18 Nitropyridine Isomers (Similar Hydrophobicity) C18_Ligand->Analyte_C18 Weak Interaction Result_C18 Co-elution Poor Resolution Analyte_C18->Result_C18 PFP_Ligand PFP Ring (Electron Deficient) Analyte_PFP Nitropyridine Isomers (Distinct Dipoles) PFP_Ligand->Analyte_PFP 1. Hydrophobic 2. Pi-Pi Stacking 3. Dipole-Dipole Result_PFP Baseline Separation High Selectivity Analyte_PFP->Result_PFP

Figure 1: Mechanistic comparison showing why PFP phases provide superior resolution for nitropyridine isomers through multi-modal interactions.

Recommended Protocol: PFP-Phase Separation[1]

This protocol is designed to separate a mixture of 2-amino-3-nitropyridine, 2-amino-5-nitropyridine, and 4-nitropyridine.[1]

Chromatographic Conditions[2][3][4][5][6]
ParameterSpecificationRationale
Column PFP (Pentafluorophenyl) PropylUnique selectivity for nitro-aromatics.[1]
Dimensions 150 x 4.6 mm, 3 µm or 2.7 µm (Core-Shell)Balance between resolution (Rs) and backpressure.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Acidic pH suppresses silanol activity; Formate is MS-compatible.[1]
Mobile Phase B Methanol (MeOH)Critical: MeOH promotes

interactions better than ACN.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Temperature 35°CImproves mass transfer and peak sharpness.
Detection UV @ 254 nmMax absorption for nitro-aromatic chromophores.[1]
Injection Vol 5 - 10 µLDependent on sample concentration.[1]
Gradient Program

Note: Nitropyridines are moderately polar. A shallow gradient at the beginning is required.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Trapping)
2.0955End of Hold
15.04060Linear Gradient
18.0595Wash Step
20.0595End Wash
20.1955Re-equilibration
25.0955Ready for next inj.[1]
Sample Preparation
  • Solvent: Dissolve standards in 90:10 Water:Methanol. Avoid 100% organic diluents to prevent "solvent effect" (peak distortion) on early eluting polar peaks.

  • Concentration: Target 0.1 mg/mL for UV detection.

  • Filtration: 0.2 µm PTFE or Nylon filter.

Method Development Workflow

Use this decision tree to guide your optimization if the standard protocol requires adjustment.

Workflow Start Start: Nitropyridine Analysis Step1 Select Column: PFP Phase (3µm or 2.7µm Core-Shell) Start->Step1 Step2 Screen Mobile Phase B: Methanol vs. Acetonitrile Step1->Step2 Initial Gradient 5-95% Decision1 Is Resolution > 1.5? Step2->Decision1 Path_MeOH Keep Methanol (Promotes Pi-Pi) Decision1->Path_MeOH Yes (Ideal) Path_ACN Switch to ACN (If hydrophobic retention is too high) Decision1->Path_ACN No (Selectivity Issue) Step3 Optimize pH (Buffer) Range 3.0 - 4.0 Path_MeOH->Step3 Path_ACN->Step3 Final Final Validation (Linearity, Precision) Step3->Final

Figure 2: Step-by-step method development workflow emphasizing the selection of organic modifier.

Validation Framework (Self-Validating System)

To ensure scientific integrity, the method must meet these acceptance criteria (based on ICH Q2 guidelines):

  • System Suitability:

    • Resolution (

      
      ) between critical isomer pair > 2.0.
      
    • Tailing Factor (

      
      ) < 1.3 for all peaks (indicates successful silanol suppression).
      
    • Precision (RSD) of retention time < 0.5% (n=6).

  • Linearity:

    
     over 10–200 µg/mL range.
    
  • LOD/LOQ: Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.[1]

References

  • Regalado, E. L., et al. (2015).[2] "Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs." Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and silanol interactions).
  • Agilent Technologies. (2012). "Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl and PFP Phases." Application Note 5991-0888EN.

  • West, C., et al. (2010). "Interactions on fluorinated stationary phases in reversed-phase liquid chromatography." Journal of Chromatography A. (Detailed mechanism of PFP interactions).
  • PubChem. (2025).[3] "3-Nitropyridine Compound Summary." National Library of Medicine.

Sources

Comparative Reactivity Guide: 2-Methoxy-5-nitropyridine vs. 2-Hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterocyclic scaffolds—particularly for kinase inhibitors and antibiotic agents—the choice between 2-Methoxy-5-nitropyridine (2-OMe) and 2-Hydroxy-5-nitropyridine (2-OH) is not merely a matter of availability; it dictates the synthetic strategy.

  • 2-Methoxy-5-nitropyridine functions as a "Ready-to-Use" Electrophile . The methoxy group serves as an excellent leaving group in Nucleophilic Aromatic Substitution (

    
    ) reactions, activated by the 5-nitro group.
    
  • 2-Hydroxy-5-nitropyridine (predominantly 5-Nitro-2-pyridone ) functions as a Stable Scaffold . It is chemically inert to direct nucleophilic displacement at the C2 position. It primarily serves as a substrate for

    
    -alkylation or as a precursor that must be "activated" (e.g., chlorination) to participate in substitution chemistry.
    

This guide delineates the mechanistic divergence between these two analogs and provides validated protocols for their effective utilization.

Structural & Electronic Analysis

The reactivity difference stems fundamentally from the electronic nature of the C2 substituent and the resulting tautomeric equilibria.

The Tautomeric Barrier (The "Why")

While often named "2-hydroxy," the 2-OH variant exists almost exclusively as the 2-pyridone tautomer in solution and solid state. The C=O double bond character renders the C2 position resistant to nucleophilic attack. Conversely, the 2-OMe variant is fixed in the pyridine form, maintaining aromaticity that is temporarily disrupted only during the transition state of substitution.

Key Electronic Comparison:

Feature 2-Methoxy-5-nitropyridine 2-Hydroxy-5-nitropyridine
Dominant Form Pyridine (Aromatic) 2-Pyridone (Amide-like)

| C2 Character | Electrophilic (


 active) | Unreactive to 

| | Leaving Group | Methoxy (

) | None (Requires activation) | | pKa | N/A (Neutral base) | ~8.06 (Acidic NH) [1] | | Solubility | Lipophilic (Organic Soluble) | Polar (High MP, poor organic solubility) |[1]
Visualization of Tautomeric & Reactivity Flow

The following diagram illustrates the structural dominance of the pyridone form and the divergent reaction pathways.

ReactivityFlow cluster_0 2-Hydroxy-5-nitropyridine System cluster_1 2-Methoxy-5-nitropyridine System OH_Tautomer 2-Hydroxypyridine (Minor Tautomer) Pyridone 5-Nitro-2-pyridone (Major Tautomer) OH_Tautomer->Pyridone Equilibrium (Favors Right) Chloride 2-Chloro-5-nitropyridine (Activated Electrophile) Pyridone->Chloride Activation (POCl3) Product_N_Alk N-Alkyl-5-nitro-2-pyridone (Alkylation Product) Pyridone->Product_N_Alk Alkylation (R-X, Base) Methoxy 2-Methoxy-5-nitropyridine Product_Amine 2-Amino-5-nitropyridine deriv. (Substitution Product) Methoxy->Product_Amine Direct SNAr (Amine, Heat) Chloride->Product_Amine SNAr (Amine/Base)

Figure 1: Mechanistic divergence. The Methoxy derivative allows direct substitution, whereas the Hydroxy derivative (Pyridone) requires activation (to chloride) or undergoes N-alkylation.

Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )

2-Methoxy-5-nitropyridine (The Reagent)

The 5-nitro group strongly withdraws electron density from the ring, activating the C2 position. The methoxy group, while an electron-donating group (EDG) by resonance, acts as a competent leaving group in this electron-deficient system.

  • Mechanism: Addition-Elimination via a Meisenheimer Complex.

  • Kinetics: Reaction rates are generally slower than the 2-chloro or 2-fluoro analogs but faster than unactivated pyridines.

  • Advantages: Avoids the use of corrosive chlorinating agents; methoxide byproduct is easily washed away.

2-Hydroxy-5-nitropyridine (The Inert Scaffold)

Direct treatment of the hydroxy compound with amines (even at high temperatures) typically fails to yield substitution products. Instead, salt formation (deprotonation of the NH) or decomposition occurs. To utilize this molecule for substitution, it must first be converted to 2-chloro-5-nitropyridine .

Experimental Protocols

The following protocols represent validated workflows for utilizing both compounds.

Protocol A: Direct Amination of 2-Methoxy-5-nitropyridine

Use Case: Introducing an amine at the C2 position without a chlorination step.

  • Reagents:

    • Substrate: 2-Methoxy-5-nitropyridine (1.0 equiv)

    • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

    • Base: DIPEA (2.0 equiv) or

      
       (2.0 equiv)
      
    • Solvent: DMSO or NMP (High polarity is required to stabilize the transition state).

  • Procedure:

    • Dissolve 2-methoxy-5-nitropyridine in DMSO (0.5 M concentration).

    • Add the amine followed by the base.

    • Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor by LC-MS.

    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with water to remove DMSO and methoxide salts.

  • Note: If the amine is volatile, use a sealed tube.

Protocol B: Activation of 2-Hydroxy-5-nitropyridine (Chlorination)

Use Case: Converting the unreactive Pyridone into the reactive 2-Chloro intermediate.

  • Reagents:

    • Substrate: 2-Hydroxy-5-nitropyridine (1.0 equiv)

    • Reagent: Phosphorus Oxychloride (

      
      ) (Neat or 5.0 equiv in Toluene)
      
    • Catalyst: DMF (drops) or Quinoline (0.1 equiv)

  • Procedure:

    • Safety Warning:

      
       is highly corrosive and reacts violently with water. Perform in a fume hood.
      
    • Place 2-hydroxy-5-nitropyridine in a round-bottom flask.

    • Add

      
       carefully. Add catalytic DMF.
      
    • Reflux at 100–110 °C for 2–4 hours. The suspension will clear as the pyridone converts to the chloropyridine.

    • Quenching: Remove excess

      
       under reduced pressure (rotary evaporator with a trap). Pour the residue slowly onto crushed ice/water with vigorous stirring.
      
    • Isolation: Neutralize with saturated

      
       and extract with Ethyl Acetate.[2]
      
  • Result: Yields 2-Chloro-5-nitropyridine , which is highly reactive and can be used immediately in

    
     reactions at lower temperatures (RT to 60 °C).
    

Comparative Data Summary

The following table summarizes the operational differences based on synthetic literature and application data [2][3].

Parameter2-Methoxy-5-nitropyridine2-Hydroxy-5-nitropyridine
Reaction Type Direct

Activation / N-Alkylation
Reagent Cost HigherLower (Commodity Chemical)
Step Count 1 Step (to Amino-pyridine)2 Steps (Activation + Substitution)
Atom Economy Good (Loss of MeOH)Poor (Loss of

species)
Solubility Soluble in DCM, EtOAc, MeOHInsoluble in non-polar; Soluble in DMSO
Primary Utility Late-stage functionalizationBulk starting material

Pathway Visualization: Mechanism of Action

Understanding the specific activation required for the Hydroxy derivative is critical for process safety and yield.

Mechanism Start_OH 2-Hydroxy-5-nitropyridine (Pyridone Form) Inter_P Phosphorylated Intermediate (O-P Bond Formation) Start_OH->Inter_P Aromatization driven by P-O bond strength reagent_POCl3 + POCl3 / Heat Product_Cl 2-Chloro-5-nitropyridine Inter_P->Product_Cl Cl- attack / PO2Cl2 leaving Final_Prod 2-Amino-5-nitropyridine Product_Cl->Final_Prod Standard SNAr Nucleophile + Amine (HNR2)

Figure 2: The activation cascade. The driving force for converting the hydroxy (pyridone) to the chloride is the formation of the strong P=O bond in the byproduct and the restoration of the pyridine aromaticity.

References

  • ChemicalBook. (2025).[3] 2-Hydroxy-5-nitropyridine Properties and pKa Data.[1][4][5] Retrieved from

  • BenchChem. (2025).[6] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Analogous reactivity patterns). Retrieved from

  • National Institutes of Health (NIH). (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3. PMC Articles. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 3-Nitro-2(1H)-pyridinone (Tautomer of 2-Hydroxy-5-nitropyridine). Retrieved from

Sources

Precision Reduction: A Comparative Guide to Catalytic Nitro Group Reduction Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The reduction of nitro groups (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) to amines (

) is a cornerstone transformation in pharmaceutical API synthesis, dye manufacturing, and materials science.[1] While the transformation is thermodynamically favorable, the challenge lies in chemoselectivity —specifically, avoiding the hydrogenolysis of sensitive functionalities like aryl halides, benzyl ethers, or alkenes.

This guide moves beyond generic textbook descriptions to compare the three dominant catalytic modalities: Heterogeneous Noble Metals (Pd/C, Pt/C) , Skeletal Metals (Raney Nickel) , and Catalytic Transfer Hydrogenation (CTH) . We analyze their efficacy, safety profiles, and suitability for complex substrates.

Mechanistic Grounding: The Haber Pathway

Understanding the mechanism is critical for troubleshooting. The reduction does not occur in a single step; it proceeds through a series of intermediates. The accumulation of aryl hydroxylamine is a critical process safety parameter (PSP) as it is thermally unstable and can lead to runaway reactions.

Figure 1: The Haber Hydrogenation Mechanism

The following diagram illustrates the stepwise reduction and potential side-reactions (azo/azoxy coupling).

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso + H2 (- H2O) Hydroxyl Aryl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl + H2 Side1 Azoxy Coupling Nitroso->Side1 Condensation Amine Aniline Product (Ar-NH2) Hydroxyl->Amine + H2 (- H2O) Hydroxyl->Side1 Side2 Azo Coupling Side1->Side2 Reduction Side2->Amine Over-reduction

Caption: The stepwise reduction of nitroarenes. Note the red node (Hydroxylamine); accumulation of this intermediate poses a thermal explosion hazard.[2]

Comparative Analysis of Catalytic Systems

A. Palladium on Carbon (Pd/C)[4][5][6][7][8][9]
  • The Standard Workhorse

  • Best For: Simple nitroarenes, alkyl nitro compounds, and rapid throughput.

  • The Problem: Pd is an excellent catalyst for oxidative addition into C-X bonds. It will aggressively dehalogenate aryl chlorides, bromides, and iodides, stripping the halogen before reducing the nitro group.

  • Mitigation: Poisoning the catalyst with additives like diphenylsulfide or using ethylenediamine complexes can dampen this activity, but often at the cost of reaction rate.

B. Platinum on Carbon (Pt/C)[6]
  • The Chemoselective Specialist

  • Best For: Halonitroarenes . Pt is significantly less active toward C-X hydrogenolysis than Pd.

  • Operational Insight: While Pt preserves halogens, it is more susceptible to poisoning by sulfur or amine impurities. It often requires higher pressures (5–10 bar) compared to Pd (1–3 bar) to achieve comparable rates.

C. Raney Nickel[3][4][5][10][11][12]
  • The Industrial Scaler

  • Best For: Bulk manufacturing, cost-sensitive processes, and substrates sensitive to noble metals.

  • Safety Critical: Raney Ni is pyrophoric when dry.[2] It must be handled as a slurry.[3]

  • Efficacy: It is generally cheaper than Pd/Pt and offers a "middle ground" selectivity. It is less prone to dehalogenation than Pd but requires higher loading (often 10–50 wt%).

D. Catalytic Transfer Hydrogenation (CTH)[13]
  • The Lab-Safe Alternative

  • Method: Uses Pd/C with a hydrogen donor (Ammonium Formate or Hydrazine) instead of H₂ gas.

  • Best For: Small-scale labs lacking high-pressure infrastructure; highly selective reduction of nitro groups in the presence of alkenes (under specific conditions).

Performance Data Comparison

The following table synthesizes experimental data comparing these catalysts for the reduction of 4-chloronitrobenzene (a standard stress test for chemoselectivity).

Metric10% Pd/C (Standard)5% Pt/C (Sulfided)Raney NickelCTH (Pd/C + HCOONH4)
Yield (Aniline) >98%>96%90-95%85-92%
Dehalogenation High (>20%) Low (<1%) Moderate (2-5%)Low (<2%)
Reaction Time Fast (1-2 h)Medium (3-5 h)Slow (4-8 h)Fast (1-3 h)
Pressure Req. 1-3 bar5-10 bar5-20 barAtmospheric
Cost HighVery HighLowMedium

Decision Matrix: Selecting the Right Catalyst

Do not default to Pd/C. Use this logic flow to select the optimal system for your substrate.

CatalystSelection Start Substrate Analysis Halogen Contains Aryl Halide (Cl, Br, I)? Start->Halogen Scale Scale of Reaction? Halogen->Scale No Sensitive Acid/Base Sensitive? Halogen->Sensitive Yes PdC USE: 10% Pd/C (Fastest, Standard) Scale->PdC Lab (<100g) Raney USE: Raney Nickel (Cost Effective) Scale->Raney Industrial (>1kg) PtC USE: 5% Pt/C (Sulfided) (Preserves Halogen) Sensitive->PtC No (Stable) Sensitive->PtC FeAcid USE: Fe/NH4Cl or SnCl2 (Stoichiometric Alt) Sensitive->FeAcid Yes (Base Sensitive)

Caption: Logic flow for selecting a reduction system based on substrate functionality and scale.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction (Halogen Retention)

Use this for substrates containing Cl, Br, or I.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt/C (sulfided form preferred), 1-2 wt% loading relative to substrate.

  • Solvent: Methanol or Ethyl Acetate (0.1 M concentration).

Workflow:

  • Inerting: Charge the reaction vessel with the substrate and catalyst. Evacuate and backfill with Nitrogen (

    
    ) three times. Safety Note: Do not add dry catalyst to flammable solvents; wet the catalyst with water or add solvent under inert atmosphere.
    
  • Solvation: Add degassed solvent via syringe/cannula.

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 5 bar (approx 75 psi).
    
  • Monitoring: Stir vigorously at RT. Monitor via HPLC. Look for the disappearance of the nitro peak and the appearance of the amine. Crucial: Check for the hydroxylamine intermediate (often elutes between nitro and amine). Do not stop the reaction until this intermediate is consumed.

  • Workup: Filter through a celite pad to remove the catalyst. Warning: Spent catalyst is pyrophoric.[2] Keep wet.

Protocol B: Catalytic Transfer Hydrogenation (Lab Scale)

Use this for rapid, ambient pressure reduction without H2 cylinders.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 10% Pd/C (10 wt% loading).

  • Hydrogen Donor: Ammonium Formate (5.0 - 10.0 equiv).

  • Solvent: Methanol (reagent grade).

Workflow:

  • Dissolve substrate in Methanol.

  • Add Pd/C carefully (under

    
     blanket).
    
  • Add Ammonium Formate in one portion.

  • Reaction: The reaction is slightly endothermic initially but generates gas (

    
    , 
    
    
    
    ). Stir at room temperature or mild reflux (40°C).
  • Observation: Evolution of gas indicates reaction progress. Reaction is usually complete within 1-3 hours.

  • Workup: Filter catalyst; concentrate filtrate. An acid-base extraction may be required to remove residual ammonium salts.

References

  • Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 22, 506.
  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1-2), 103-151. Link

  • Ram, S., & Ehrenkaufer, R. E. (1984).[4] A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent.[5] Tetrahedron Letters, 25(32), 3415-3418.[5] Link[5]

  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Link

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035-2052. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.